Methyl 4-iodo-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-iodo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRPTKPAIJVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363843 | |
| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101909-44-8 | |
| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 4-iodo-1H-indole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, Methyl 1H-indole-3-carboxylate, followed by a regioselective iodination at the C4 position of the indole ring. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Esterification: The commercially available Indole-3-carboxylic acid is converted to its corresponding methyl ester, Methyl 1H-indole-3-carboxylate, via a classic Fischer-Speier esterification.
-
Regioselective Iodination: The Methyl 1H-indole-3-carboxylate is then subjected to a regioselective iodination at the C4 position. Direct iodination of the indole ring typically favors other positions. Therefore, a directing group-assisted approach is employed to achieve the desired C4-iodination.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-3-carboxylate
This procedure follows the well-established Fischer-Speier esterification method.
Reaction Scheme:
C₉H₇NO₂ + CH₃OH ⇌ [H⁺] ⇌ C₁₀H₉NO₂ + H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Indole-3-carboxylic acid | 161.16 |
| Anhydrous Methanol (CH₃OH) | 32.04 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 |
| Ethyl Acetate | 88.11 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - |
| Brine | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Indole-3-carboxylic acid (e.g., 10.0 g, 62.1 mmol).
-
Add an excess of anhydrous methanol (e.g., 150 mL).
-
Slowly and with caution, add concentrated sulfuric acid (e.g., 2.0 mL) to the stirring suspension. The addition is exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (e.g., 300 mL), which may cause the product to precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford pure Methyl 1H-indole-3-carboxylate as a solid.
Caption: Workflow for the synthesis and purification of Methyl 1H-indole-3-carboxylate.
Step 2: Regioselective C4-Iodination of Methyl 1H-indole-3-carboxylate
This proposed protocol is based on a palladium(II)-catalyzed transient directing group-assisted methodology for C4-halogenation of 3-carbonylindoles.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Methyl 1H-indole-3-carboxylate | 175.18 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 |
| Glycine | 75.07 |
| Copper(I) Iodide (CuI) | 190.45 |
| N-Fluorobenzenesulfonimide (NFSI) | 315.28 |
| Acetic Acid (AcOH) | 60.05 |
| 1,2-Dichloroethane (DCE) | 98.96 |
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 1H-indole-3-carboxylate (e.g., 1.0 mmol), Pd(OAc)₂ (e.g., 10 mol%), glycine (e.g., 30 mol%), CuI (e.g., 2.0 equiv.), and NFSI (e.g., 1.2 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous 1,2-dichloroethane (DCE) (e.g., 5 mL) and acetic acid (e.g., 2.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel to afford this compound.
Caption: Proposed signaling pathway for the C4-iodination of Methyl 1H-indole-3-carboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 |
| Methyl 1H-indole-3-carboxylate | C₁₀H₉NO₂ | 175.18 |
| This compound | C₁₀H₈INO₂ | 301.08 |
Conclusion
This technical guide outlines a feasible and efficient two-step synthesis for this compound. The initial esterification is a standard and high-yielding reaction. The subsequent C4-iodination, while more complex, utilizes a modern catalytic approach with a transient directing group to achieve the desired regioselectivity, a common challenge in indole chemistry. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the reliable preparation of this important chemical intermediate. Further optimization of the C4-iodination step may be required to maximize yields and purity for specific applications.
An In-depth Technical Guide to Methyl 4-iodo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 4-iodo-1H-indole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Core Chemical Properties
This compound is a halogenated derivative of the indole scaffold, a prominent heterocyclic motif in numerous biologically active compounds. The introduction of an iodine atom at the C4-position of the indole ring significantly influences its physicochemical and biological properties.
General Information
Basic identifying information for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 101909-44-8 | [1][2][3] |
| Molecular Formula | C₁₀H₈INO₂ | [1][2][3] |
| Molecular Weight | 301.08 g/mol | [1][2][3] |
| Synonyms | 4-iodo-1H-indole-3-carboxylic acid methyl ester, Methyl 4-iodo-3-indolecarboxylate | [1] |
Physicochemical Properties
| Property | This compound (Predicted/Computed) | Methyl 5-iodo-1H-indole-3-carboxylate (Experimental) | Reference |
| Melting Point | Not available | 184 - 185 °C | [4] |
| Boiling Point | Not available | Not available | |
| Solubility | Not available | Soluble in ethyl acetate/petroleum ether | [4] |
| LogP | 2.5591 | Not available | [1] |
| Topological Polar Surface Area (TPSA) | 42.09 Ų | Not available | [1] |
Synthesis and Characterization
The synthesis of this compound can be approached through two primary strategies: direct iodination of the parent indole ester or esterification of the corresponding iodinated carboxylic acid. While a specific, detailed protocol for the 4-iodo isomer is not explicitly documented in the reviewed literature, a general understanding can be derived from established methods for indole chemistry.
Synthetic Workflow
A plausible synthetic pathway for this compound is outlined below. This involves the initial synthesis of the indole-3-carboxylic acid scaffold, followed by iodination and subsequent esterification.
Caption: A potential synthetic workflow for this compound.
Experimental Protocols
Note: The following protocols are based on general methods for the synthesis of indole derivatives and may require optimization for the specific synthesis of this compound.
Protocol 1: Fischer-Speier Esterification of a Carboxylic Acid
This protocol describes a general method for the esterification of a carboxylic acid using an alcohol in the presence of an acid catalyst.[4]
Materials:
-
4-Iodo-1H-indole-3-carboxylic acid
-
Anhydrous Methanol (reactant and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stir bar, condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-Iodo-1H-indole-3-carboxylic acid and a magnetic stir bar.
-
In a fume hood, add an excess of anhydrous methanol.
-
Stir the mixture until the carboxylic acid is partially dissolved.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Attach a condenser and heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water, which may cause the product to precipitate.
-
Neutralize the aqueous mixture by a slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).
Spectroscopic Characterization
Specific spectroscopic data for this compound is not available in the reviewed literature. For reference, the ¹H and ¹³C NMR data for the closely related Methyl 5-iodo-1H-indole-3-carboxylate in DMSO-d₆ are provided below.[4]
Methyl 5-iodo-1H-indole-3-carboxylate (Reference Data):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.33 (s, 1H), 8.09 (s, 1H), 7.47 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9.
-
IR (cm⁻¹): 3273, 2923, 1680, 1446, 1357, 1194, 1177, 1057, 879, 767, 536.
Biological Significance and Applications
Indole and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[5][6][7] While specific studies on the biological effects of this compound are limited, the broader class of indole derivatives has been extensively investigated for various therapeutic applications.
General Biological Activities of Indole Derivatives
The indole nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating activities including:
-
Anticancer: Many indole-based compounds have shown potent anticancer activity.[8][9]
-
Anti-inflammatory: Indole derivatives have been explored as non-steroidal anti-inflammatory agents.[8]
-
Antiviral, Antimicrobial, and Antifungal: The indole scaffold is present in numerous compounds with activity against a range of pathogens.[5]
The introduction of a halogen atom, such as iodine, can significantly modulate the biological activity of the indole ring system, often enhancing potency and altering selectivity.
Potential Signaling Pathway Involvement
Given the broad biological activities of indole derivatives, this compound could potentially interact with various signaling pathways. A hypothetical interaction with a generic kinase signaling pathway, a common target for indole-based inhibitors, is depicted below.
References
- 1. chemscene.com [chemscene.com]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. rsc.org [rsc.org]
- 5. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 6. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Methyl Indole-3-Carboxylates: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-carboxylate esters are pivotal structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in synthetic organic chemistry. The strategic introduction of a halogen, such as iodine, at the C4 position of the indole nucleus can significantly modulate the molecule's physicochemical properties and biological activity. This technical guide offers a summary of the available spectroscopic data for Methyl 1H-indole-3-carboxylate and outlines a general synthetic and characterization workflow.
Spectroscopic Data of Methyl 1H-indole-3-carboxylate
The following tables summarize the key spectroscopic data for the parent compound, Methyl 1H-indole-3-carboxylate. The data has been compiled from various sources and is presented for reference.[1][2]
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.8 | br s | - | N-H |
| ~8.1 | d | ~3.0 | H-2 |
| ~7.9 | d | ~7.8 | H-4 |
| ~7.4 | d | ~8.2 | H-7 |
| ~7.2 | t | ~7.6 | H-6 |
| ~7.1 | t | ~7.5 | H-5 |
| 3.84 | s | - | -OCH₃ |
Solvent: DMSO-d₆
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate. [1]
| Chemical Shift (δ) ppm | Assignment |
| 165.0 | C=O |
| 136.0 | C-7a |
| 130.0 | C-2 |
| 126.0 | C-3a |
| 123.0 | C-6 |
| 121.5 | C-5 |
| 120.0 | C-4 |
| 112.0 | C-7 |
| 107.0 | C-3 |
| 51.0 | -OCH₃ |
Solvent: DMSO-d₆
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for Methyl 1H-indole-3-carboxylate. [2]
| m/z | Interpretation |
| 175.06 | [M]⁺ |
| 144.04 | [M - OCH₃]⁺ |
| 116.05 | [M - COOCH₃]⁺ |
Technique: Electron Ionization (EI)
Infrared (IR) Spectroscopy Data
Expected Spectroscopic Influence of 4-Iodination
The introduction of an iodine atom at the C4 position of the indole ring is expected to induce notable changes in the NMR spectra due to its electron-withdrawing and anisotropic effects.
-
¹H NMR: The proton at C5, now adjacent to the iodine, would likely experience a downfield shift. The signal for the H-4 proton would be absent. The remaining aromatic protons would also experience shifts, albeit to a lesser extent.
-
¹³C NMR: The most significant effect would be the large upfield shift of the C4 signal due to the heavy atom effect of iodine. The C3a and C5 signals would also be influenced.
Experimental Protocols
Synthesis of Methyl 1H-indole-3-carboxylate
A common method for the synthesis of Methyl 1H-indole-3-carboxylate is the Fischer-Speier esterification of indole-3-carboxylic acid.[3]
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of indole-3-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude Methyl 1H-indole-3-carboxylate can be further purified by recrystallization.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted methyl indole-3-carboxylate.
References
An In-depth Technical Guide on Methyl 4-iodo-1H-indole-3-carboxylate (CAS: 101909-44-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodo-1H-indole-3-carboxylate is a halogenated derivative of the indole scaffold, a prominent heterocyclic motif in a vast array of biologically active compounds. The introduction of an iodine atom at the C4-position of the indole ring significantly influences the molecule's electronic properties and steric profile, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 101909-44-8 | [1] |
| Molecular Formula | C₁₀H₈INO₂ | [1] |
| Molecular Weight | 301.08 g/mol | [1] |
| Synonyms | Methyl 4-iodo-3-indolecarboxylate | [1] |
| SMILES | COC(=O)C1=CNC2=CC=CC(=C12)I | [1] |
| Topological Polar Surface Area (TPSA) | 42.09 Ų | [1] |
| logP | 2.5591 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route involves the direct iodination of the parent compound, Methyl 1H-indole-3-carboxylate. The following is a generalized protocol based on known iodination reactions of indole derivatives.
General Experimental Protocol for Iodination of Methyl 1H-indole-3-carboxylate
Materials:
-
Methyl 1H-indole-3-carboxylate
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 1H-indole-3-carboxylate in dichloromethane.
-
Reagent Preparation: In a separate flask, prepare a solution of iodine and potassium iodide in water.
-
Reaction: Add the iodine solution dropwise to the stirred solution of the indole ester at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Note: The regioselectivity of the iodination can be influenced by the reaction conditions, including the solvent and the iodinating agent used. Optimization of these parameters may be necessary to achieve the desired C4-iodinated product with high yield and purity.
Spectroscopic Data
For comparison, the reported ¹H and ¹³C NMR data for Methyl 1H-indole-3-carboxylate in DMSO-d₆ are as follows:
¹H NMR (DMSO-d₆): The spectrum shows characteristic signals for the indole ring protons and the methyl ester group.[2] ¹³C NMR (DMSO-d₆): The spectrum resolves the 10 expected carbon resonances.[2]
Researchers synthesizing this compound would need to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
Applications in Drug Discovery and Research
The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] While specific biological studies on this compound are limited, its structural features suggest potential as a valuable intermediate or a bioactive molecule itself.
Potential as an Intermediate
The iodo-substituent at the C4-position serves as a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of diverse functional groups to create libraries of novel indole derivatives for biological screening.
Potential Biological Activities
-
Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways.[4] The presence of a halogen atom can enhance the lipophilicity and binding affinity of the molecule to its biological target.
-
Antiviral Activity: Indole-based compounds have been investigated as potential antiviral agents against a range of viruses.[5][6][7]
-
Anti-inflammatory Activity: Some indole derivatives have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.[8]
Potential Signaling Pathways
While the specific mechanism of action for this compound is unknown, many bioactive indole derivatives are known to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A potential, generalized signaling pathway that could be influenced by indole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
- 1. chemscene.com [chemscene.com]
- 2. tetratek.com.tr [tetratek.com.tr]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actanaturae.ru [actanaturae.ru]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Iodination of Methyl Indole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the indole nucleus is a cornerstone of modern synthetic chemistry. Methyl indole-3-carboxylate, a readily available starting material, serves as a versatile platform for the introduction of various substituents. Among these transformations, iodination holds a position of particular importance due to the utility of the resulting iodo-indoles as key intermediates in cross-coupling reactions and other synthetic elaborations. This technical guide provides a comprehensive overview of the methodologies for the iodination of methyl indole-3-carboxylate, with a focus on regioselectivity, reaction conditions, and detailed experimental protocols.
Regioselective C5-Iodination
The C5 position of the indole ring is a common site for electrophilic substitution. A highly efficient and regioselective method for the direct C5-iodination of indoles, including methyl indole-3-carboxylate, has been developed. This approach is notable for its mild reaction conditions and the absence of metal catalysts.
A study has demonstrated an efficient regioselective C5-H direct iodination of indoles.[1][2] This method offers a practical route to C5 functionalization, which is particularly valuable for the late-stage modification of medicinal molecules.[2] The reaction is believed to proceed through a radical pathway.[1][2]
Experimental Protocol: C5-Iodination
General Procedure:
To a solution of the indole derivative (0.5 mmol) in a suitable solvent, an iodinating reagent and an acid are added. The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is quenched and the product is isolated and purified.
Detailed Protocol for Methyl 5-iodo-1H-indole-3-carboxylate:
A specific protocol for the synthesis of methyl 5-iodo-1H-indole-3-carboxylate resulted in a 71% yield.[3]
-
Reactants: Methyl 1H-indole-3-carboxylate.
-
Reagents: N-Iodosuccinimide (NIS) and Trifluoroacetic acid (TFA).
-
Solvent: Dichloromethane.
-
Procedure:
-
To a solution of methyl 1H-indole-3-carboxylate in dichloromethane, add N-iodosuccinimide and trifluoroacetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for C5-Iodination of Indole Derivatives
| Substrate | Product | Yield (%) | Reference |
| Methyl 1H-indole-3-carboxylate | Methyl 5-iodo-1H-indole-3-carboxylate | 71 | [3] |
| Methyl 6-methyl-1H-indole-3-carboxylate | Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate | 74 | [3] |
| Methyl 6-chloro-1H-indole-3-carboxylate | Methyl 6-chloro-5-iodo-1H-indole-3-carboxylate | 69 | [3] |
| Methyl 6-bromo-1H-indole-3-carboxylate | Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate | 63 | [3] |
| Ethyl 1H-indole-3-carboxylate | Ethyl 5-iodo-1H-indole-3-carboxylate | 70 | [3] |
Reaction Pathway for C5-Iodination
Caption: C5-Iodination of Methyl Indole-3-carboxylate.
Other Regioselective Iodination Strategies
While C5-iodination is well-documented, other positions on the indole ring can also be selectively iodinated, often dictated by the specific reagents and reaction conditions employed. The presence of the carboxylate group at the C3 position influences the electronic properties of the indole ring and, consequently, the regiochemical outcome of electrophilic substitution.
C2-Functionalization via Iodo-intermediates
Molecular iodine can mediate the regioselective C2 sulfonylation of indoles.[4] This reaction proceeds through the formation of a sulfonyl iodide intermediate, which then undergoes homolytic cleavage to generate a sulfonyl radical.[4] The addition of this radical to the indole nucleus occurs chemoselectively at the C2 position.[4] Although not a direct iodination of the final product, this method highlights the role of iodine in activating the C2 position.
Iodination of 3-Substituted Indoles
The iodination of 3-substituted indoles can lead to various products depending on the nature of the substituent and the reaction conditions. For instance, 3-indoleacetonitrile can be regioselectively iodinated at the 2-position.[5]
Synthesis of Other Iodo-Isomers
While direct iodination of methyl indole-3-carboxylate primarily yields the 5-iodo derivative, other isomers such as methyl 4-iodo-1H-indole-3-carboxylate and methyl 3-iodo-1H-indole-6-carboxylate are also known compounds, though their synthesis may proceed through different routes.[6][7]
Experimental Workflow for Iodination Reactions
The general workflow for performing and analyzing an iodination reaction of methyl indole-3-carboxylate is outlined below.
Caption: General Experimental Workflow for Iodination.
Conclusion
The iodination of methyl indole-3-carboxylate is a valuable transformation for the synthesis of functionalized indole derivatives. The regioselectivity of the reaction can be controlled to favor substitution at the C5 position under mild, metal-free conditions. The resulting iodo-indoles are versatile building blocks for further synthetic manipulations, making these iodination protocols essential tools for researchers in medicinal chemistry and drug discovery. The detailed experimental procedures and quantitative data presented in this guide offer a practical resource for the implementation of these important synthetic methods.
References
- 1. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of Methyl 4-iodo-1H-indole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and analytical data to support research and development in this area.
Introduction
This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of the iodo-substituted indole scaffold. The presence of the iodine atom at the C4 position allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide outlines a common and effective synthetic route starting from readily available materials.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the indole-3-carboxylate core, followed by a regioselective iodination at the C4 position. A plausible and widely applicable method is the Fischer indole synthesis to construct the indole ring system, followed by direct iodination.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-indole-3-carboxylate (Starting Material)
A common precursor for the final product is Methyl 1H-indole-3-carboxylate. While commercially available, it can also be synthesized from indole through a Vilsmeier-Haack formylation to yield indole-3-carboxaldehyde, followed by oxidation and esterification. For the purpose of this guide, we will consider Methyl 1H-indole-3-carboxylate as the starting material for the iodination step.
Step 2: Iodination of Methyl 1H-indole-3-carboxylate
This procedure outlines the direct iodination of Methyl 1H-indole-3-carboxylate to introduce an iodine atom at the C4 position.
Materials:
-
Methyl 1H-indole-3-carboxylate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask protected from light, dissolve Methyl 1H-indole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from Methyl 1H-indole-3-carboxylate.
| Parameter | Value |
| Starting Material | Methyl 1H-indole-3-carboxylate |
| Reagent | N-Iodosuccinimide (NIS) |
| Product | This compound |
| Molecular Formula | C₁₀H₈INO₂ |
| Molecular Weight | 301.08 g/mol |
| Typical Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 180-185 °C |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from the starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.
Methyl 4-iodo-1H-indole-3-carboxylate: A Technical Guide for Synthetic and Medicinal Chemistry
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds. Within this class, functionalized indoles serve as critical building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of Methyl 4-iodo-1H-indole-3-carboxylate, a versatile synthetic intermediate. This document details its chemical properties, highlights its primary application in palladium-catalyzed cross-coupling reactions, and discusses the therapeutic potential of the derivatives it can generate.
Core Molecular and Physicochemical Properties
This compound (CAS No: 101909-44-8) is a polysubstituted indole derivative. The presence of an iodine atom at the C-4 position and a methyl carboxylate group at the C-3 position makes it a highly valuable and versatile precursor in organic synthesis. The iodo-group serves as an efficient handle for metal-catalyzed cross-coupling reactions, while the ester can be subjected to various transformations.
Quantitative Data Summary
The key physicochemical and computed properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈INO₂ | [ChemScene][1] |
| Molecular Weight | 301.08 g/mol | [ChemScene][1] |
| CAS Number | 101909-44-8 | [ChemScene][1] |
| Synonyms | Methyl 4-iodo-3-indolecarboxylate | [ChemScene][1] |
| Topological Polar Surface Area (TPSA) | 42.09 Ų | [ChemScene][1] |
| LogP (Computed) | 2.5591 | [ChemScene][1] |
| Hydrogen Bond Donors | 1 | [ChemScene][1] |
| Hydrogen Bond Acceptors | 2 | [ChemScene][1] |
| Rotatable Bonds | 1 | [ChemScene][1] |
Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature.
Synthetic Applications and Experimental Protocols
The primary utility of this compound in drug discovery and organic synthesis lies in its capacity to serve as a scaffold for diversification through carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-rich indole core, combined with the reactive C-I bond, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl structures.[2][3] The iodine atom at the C-4 position of the indole ring serves as an excellent leaving group for the oxidative addition step in the catalytic cycle.[2] This reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at this position, leading to novel and diverse chemical entities.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an iodo-indole substrate with a boronic acid, based on established methodologies for similar compounds.[2][4] Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroaryl-boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the desired boronic acid, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the solvent and the aqueous base solution via syringe.
-
Seal the vessel and heat the reaction mixture with stirring. Typical conditions can range from 80 °C to 120 °C. The reaction may be performed using conventional heating or under microwave irradiation for reduced reaction times.[2][4]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-indole-3-carboxylate derivative.
Biological Relevance and Therapeutic Potential of Derivatives
While specific biological activity data for this compound is not extensively documented, the indole scaffold itself is a key feature in numerous approved drugs and clinical candidates.[5][6] The true value of this molecule is realized in the derivatives it can produce. The introduction of iodine into the indole ring system is a strategic move in medicinal chemistry to create intermediates for generating libraries of new compounds.[7]
For instance, studies on related iodo-indole derivatives have demonstrated significant biological potential. A notable example is 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which has shown potent antibacterial activity with a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[8] This highlights that the iodo-indole scaffold can be a precursor to potent therapeutic agents. The diverse functionalities that can be introduced at the C-4 position via cross-coupling reactions allow for the exploration of a vast chemical space, potentially leading to the discovery of new agents for various diseases, including cancer, infectious diseases, and neurological disorders.[9]
Conclusion
This compound is a strategically functionalized molecule that serves as a powerful intermediate in synthetic and medicinal chemistry. Its primary value is not as an end-product but as a versatile building block. The presence of the iodo-substituent facilitates access to a wide range of 4-substituted indole derivatives via robust and scalable cross-coupling methodologies. For researchers and drug development professionals, this compound represents a key starting point for the rapid generation of novel chemical libraries, enabling the exploration of structure-activity relationships and the discovery of next-generation therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 7. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-iodo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-iodo-1H-indole-3-carboxylate is a halogenated derivative of the indole carboxylate scaffold, a core structure in numerous biologically active compounds. While specific research on this particular isomer is limited, the broader class of iodinated indoles and indole-3-carboxylates has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and a representative synthetic approach. Given the absence of specific biological studies on this compound, this guide also discusses the general biological significance of related indole derivatives and presents a hypothetical mechanism of action.
Chemical and Physical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. Commercial suppliers often do not provide specific details on its appearance. However, based on the known properties of similar iodinated indole derivatives, it is likely a solid, possibly crystalline, with a color ranging from off-white to yellow. For comparison, the related isomer, methyl 5-iodo-1H-indole-3-carboxylate, is described as a yellow solid with a melting point of 184–185 °C[1].
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 101909-44-8 | [2][3] |
| Molecular Formula | C₁₀H₈INO₂ | [2][3] |
| Molecular Weight | 301.08 g/mol | [2][3] |
| Purity | ≥98% | [2] |
| Storage | 2-8°C, Refrigerator | [3] |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, a plausible synthetic route can be devised based on established methods for the synthesis of indole derivatives, including iodination and esterification reactions. A representative two-step synthesis is outlined below.
Representative Synthesis Workflow
The synthesis can be conceptualized as a two-stage process: the iodination of a suitable indole precursor followed by the esterification of the resulting carboxylic acid.
References
Solubility Profile of Methyl 4-iodo-1H-indole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-iodo-1H-indole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility information based on structurally similar indole derivatives, detailed experimental protocols for quantitative solubility determination, and a logical workflow for these experimental procedures. This guide is intended to be a practical resource for researchers engaged in the synthesis, purification, formulation, and biological testing of this and similar indole compounds.
Introduction to this compound
This compound is a functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The substituents on the indole ring, in this case, a methyl ester at the 3-position and an iodine atom at the 4-position, significantly influence the molecule's physicochemical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and development, impacting everything from reaction conditions and purification strategies to formulation and bioavailability.
Predicted and Qualitative Solubility
Based on the behavior of analogous compounds like indole-3-carboxaldehyde and indole-3-acetic acid, it is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in non-polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The polar hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen and the N-H of the indole ring. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[2] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the N-H proton and interact with the polar ester group.[3] |
| N,N-Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent with a high capacity to dissolve polar organic molecules.[3] | |
| Acetonitrile | Soluble | Acetonitrile is a moderately polar solvent that is expected to dissolve the compound.[4] | |
| Ethyl Acetate | Soluble | The ester functionality of ethyl acetate can interact with the polar groups of the solute.[1] | |
| Non-Polar | Hexane | Sparingly Soluble/Insoluble | The non-polar nature of hexane makes it a poor solvent for polar compounds.[4] |
| Toluene | Sparingly Soluble/Insoluble | While the aromatic ring of toluene can have some interaction with the indole ring, its overall non-polar character limits its solvating power for this molecule.[4] |
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 2: Experimental Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |
| e.g., Acetone | 25 | Data to be determined | Data to be determined |
| e.g., Isopropanol | 25 | Data to be determined | Data to be determined |
| e.g., Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe the widely accepted "shake-flask" method, which is considered a reliable technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The logical flow of the experimental procedure for determining the solubility of this compound is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
-
Concentration Analysis (Using HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method (select appropriate column, mobile phase, flow rate, and detection wavelength).
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Conclusion
While specific quantitative solubility data for this compound is not currently widespread, this guide provides a robust framework for researchers to understand its likely solubility behavior and to experimentally determine precise solubility values. The provided qualitative predictions, based on the known behavior of similar indole derivatives, suggest good solubility in polar organic solvents. The detailed experimental protocols and workflow offer a clear path for generating the necessary quantitative data, which is crucial for the successful application of this compound in research and development.
References
Methyl 4-iodo-1H-indole-3-carboxylate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-iodo-1H-indole-3-carboxylate. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development applications. While specific, quantitative stability data for this compound is not extensively published, this guide outlines best practices derived from the general principles of indole chemistry and provides a framework for establishing a robust stability profile.
Core Stability and Storage Recommendations
Indole derivatives, including this compound, are susceptible to degradation under various environmental conditions. To maintain the quality of the compound, the following storage and handling conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 2-8°C (Refrigerated). Long-term: -20°C or -80°C (Frozen). | Reduces the rate of potential chemical degradation and decomposition reactions. |
| Light | Protect from light. Store in amber vials or light-opaque containers. | Indole compounds can be photosensitive and may undergo photodegradation upon exposure to UV or visible light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation of the electron-rich indole ring. |
| Moisture | Keep in a dry environment. Use tightly sealed containers. | Prevents hydrolysis of the methyl ester and potential degradation of the indole ring. |
| Handling | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | Indoles are reactive with these substances, which can lead to rapid degradation. |
Potential Degradation Pathways
The indole nucleus is an electron-rich aromatic system, making it susceptible to several degradation pathways. For this compound, key potential degradation routes include:
-
Oxidation: The pyrrole moiety of the indole ring is prone to oxidation, which can lead to the formation of various colored byproducts and oligomers. This process can be accelerated by exposure to air (oxygen) and light.
-
Hydrolysis: The methyl ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture and acidic or basic conditions.
-
De-iodination: While generally stable, the carbon-iodine bond at the 4-position may be susceptible to cleavage under certain reductive conditions or upon prolonged exposure to light.
-
Acid/Base Catalyzed Decomposition: Strong acidic or basic conditions can lead to polymerization or rearrangement of the indole ring.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.
General Procedure for Forced Degradation Studies
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following protocols are generalized and should be optimized for this compound.
1. Acid Hydrolysis
-
Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis
-
Prepare a solution of the compound as described for acid hydrolysis.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Follow the incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation
-
Prepare a solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Quench the reaction if necessary (e.g., by dilution) before analysis.
4. Thermal Degradation
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.
-
Sample at various time points (e.g., 1, 3, 7 days).
5. Photolytic Degradation
-
Expose a solution of the compound and the solid compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).
-
Maintain a parallel set of samples protected from light as a control.
-
Sample at various time points.
Analytical Methodology for Stability Monitoring
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
General HPLC Method
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B should be developed to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound and also at other wavelengths to detect potential impurities.
Visualization of Workflows
Logical Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the proper handling and storage of this compound to minimize degradation.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Methyl 4-iodo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole moiety is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing biaryl compounds. Its application to Methyl 4-iodo-1H-indole-3-carboxylate allows for the efficient introduction of diverse aryl and heteroaryl substituents at the C-4 position. This transformation is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug development programs. The resulting 4-aryl-1H-indole-3-carboxylate scaffolds are of significant interest in medicinal chemistry.
General Reaction Scheme
The general reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base and a suitable solvent. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
4-Aryl-1H-indole derivatives are of significant interest in drug development, particularly as kinase inhibitors.[1] Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] One of the most important signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.[1] The ability to readily diversify the C-4 substituent through Suzuki coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these potential drug candidates.[1]
References
Application Notes and Protocols: N-Alkylation of Methyl 4-iodo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indole scaffolds is a fundamental transformation in synthetic organic chemistry, crucial for the development of numerous biologically active compounds and pharmaceutical agents. The substituent at the N1 position of the indole ring can significantly influence the molecule's pharmacological properties. Methyl 4-iodo-1H-indole-3-carboxylate is a valuable building block, and its N-alkylation provides a pathway to a diverse array of functionalized indole derivatives for drug discovery and development.
This document provides a detailed protocol for the N-alkylation of this compound. The presence of the electron-withdrawing carboxylate group at the C3 position and the iodo group at the C4 position influences the reactivity of the indole nitrogen. This protocol outlines a robust and widely applicable base-mediated alkylation method.
General Reaction Scheme
The N-alkylation of this compound is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.
Application Notes and Protocols: Methyl 4-iodo-1H-indole-3-carboxylate as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-iodo-1H-indole-3-carboxylate is a pivotal intermediate in medicinal chemistry, offering a strategic handle for the synthesis of complex, biologically active molecules. Its utility is particularly pronounced in the development of targeted therapeutics, where the iodo-functionalization at the C4 position of the indole scaffold allows for diverse and sophisticated molecular elaborations through various cross-coupling reactions. This document provides detailed application notes on the use of this intermediate in the synthesis of potent enzyme inhibitors, specifically focusing on Enhancer of Zeste Homolog 2 (EZH2) inhibitors, and includes comprehensive experimental protocols for key synthetic transformations.
Introduction to this compound
This compound (C₁₀H₈INO₂) is a highly functionalized indole derivative. The presence of the iodine atom at the 4-position, an ester group at the 3-position, and a reactive N-H group provides multiple points for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This versatility makes it an invaluable building block for creating libraries of compounds for drug discovery screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101909-44-8 | [1] |
| Molecular Formula | C₁₀H₈INO₂ | [1] |
| Molecular Weight | 301.08 g/mol | [1] |
| Appearance | Off-white to yellowish crystalline powder | |
| Purity | ≥98% | [1] |
Application in the Synthesis of EZH2 Inhibitors
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Several potent and selective EZH2 inhibitors are based on a substituted indole scaffold.
This compound serves as a key starting material for the synthesis of such inhibitors. The 4-iodo group acts as a linchpin for introducing the necessary pharmacophoric elements through cross-coupling reactions, leading to compounds with high affinity and selectivity for the EZH2 active site.
Table 2: Biological Activity of Representative Indole-Based EZH2 Inhibitors Synthesized from Indole Intermediates
| Compound | EZH2 IC₅₀ (µM) | Cellular H3K27me3 EC₅₀ (µM) | Reference |
| Compound A | 0.002 | 0.080 | [2] |
| Compound B | 0.005 | 0.120 | [2] |
| Compound C | 0.010 | 0.250 | [2] |
Note: The compounds listed are representative of the class of EZH2 inhibitors that can be synthesized using the described methodologies starting from a 4-functionalized indole core.
Experimental Protocols
The following protocols describe the use of this compound in key palladium-catalyzed cross-coupling reactions to generate diverse C4-substituted indole derivatives, which are precursors to potent EZH2 inhibitors.
Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/water mixture (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated indole.
Sonogashira Coupling for C4-Alkynylation
This protocol outlines the coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
In a dry Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.06 mmol).
-
Degas the mixture by bubbling with inert gas for 15 minutes.
-
Add triethylamine (3.0 mmol) and the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the C4-alkynylated indole.
Heck Coupling for C4-Alkenylation
This protocol provides a method for the coupling of an alkene with this compound.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a sealed reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous acetonitrile (8 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C4-alkenylated indole.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of diverse indole derivatives from this compound using palladium-catalyzed cross-coupling reactions.
Caption: Synthetic utility of the target intermediate.
EZH2 Signaling Pathway in Cancer
The diagram below illustrates the role of EZH2 in gene silencing and how its inhibition can lead to the reactivation of tumor suppressor genes.
Caption: EZH2 pathway and inhibition mechanism.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-iodo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of Methyl 4-iodo-1H-indole-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active molecules and functional organic materials. The C4-iodo substituent provides a reactive handle for the introduction of a wide range of functionalities through well-established cross-coupling methodologies, enabling the synthesis of diverse libraries of substituted indole derivatives.
General Reaction Scheme
Palladium-catalyzed cross-coupling reactions of this compound allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4-position of the indole ring. The general transformation is depicted below:
Caption: General scheme of palladium-catalyzed cross-coupling.
Key Palladium-Catalyzed Cross-Coupling Reactions
Several powerful palladium-catalyzed cross-coupling reactions can be employed for the functionalization of this compound. The choice of reaction depends on the desired substituent to be introduced.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
Data Presentation: Comparison of Coupling Methods
The following table summarizes typical reaction conditions and representative yields for various palladium-catalyzed cross-coupling reactions with iodo-indole substrates. Please note that optimal conditions for this compound may vary and require screening.
| Coupling Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Heck | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 8 | 80-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 75-90 |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 18 | 70-85 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (10 mL) and degassed water (2 mL).
-
Stir the mixture at 100 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Notes and Protocols for the Functionalization of Methyl 4-iodo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Functionalization of the indole nucleus is a key strategy in the development of new therapeutic agents. Specifically, substitution at the C4 position of the indole ring is of significant interest as it can lead to compounds with unique pharmacological profiles, including potential activity as serotonin and dopamine receptor ligands.[2][3][4] However, direct functionalization of the C4 position can be challenging.[5]
Methyl 4-iodo-1H-indole-3-carboxylate serves as a versatile and valuable building block for accessing C4-substituted indoles. The presence of the iodine atom at the C4 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkynyl, and amino moieties. The methyl ester at the C3 position can act as a directing group in some transformations and can be further modified or removed as needed.
These application notes provide detailed protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this compound as the starting material.
Suzuki-Miyaura Coupling: Synthesis of C4-Aryl Indoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.[6][7] This reaction is particularly useful for introducing a variety of aryl and heteroaryl groups at the C4 position of the indole core.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a mixed solvent system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-aryl indole derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene | 110 | 8 | 80-92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF | 100 | 16 | 75-88 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82-90 |
Yields are based on analogous reactions reported in the literature and are representative.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of C4-Alkynyl Indoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction provides a direct route to C4-alkynyl indoles, which are valuable intermediates for further transformations and are present in some biologically active molecules.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-3 mol%), and CuI (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-alkynyl indole.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | TEA | THF | 25 | 6 | 88-96 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (3) | DIPA | Toluene | 50 | 8 | 85-93 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (2) | TEA | DMF | 25 | 4 | 90-98 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (2) | TEA | THF | 40 | 10 | 82-91 |
Yields are based on analogous reactions reported in the literature and are representative.
Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of C4-Amino Indoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[10] This reaction is instrumental in synthesizing C4-aminoindoles, a class of compounds with significant potential in drug discovery.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 2.0 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (1.2 - 1.5 x Pd mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv.)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound (1.0 equiv.), the amine (1.1-2.0 equiv.), and the base (1.5-2.5 equiv.).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-amino indole derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (5) | NaOt-Bu | Toluene | 110 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (4) | Cs₂CO₃ | Toluene | 100 | 16 | 82-92 |
| 4 | Piperidine | Pd(OAc)₂ (3) | Xantphos (6) | NaOt-Bu | Dioxane | 110 | 20 | 78-88 |
Yields are based on analogous reactions reported in the literature and are representative.
Visualization: Buchwald-Hartwig Amination Logical Flow
Caption: Logical flow diagram for the Buchwald-Hartwig amination.
Applications in Drug Development
C4-functionalized indoles are of considerable interest in drug discovery. The ability to introduce diverse substituents at this position allows for the fine-tuning of a compound's pharmacological properties. For instance, C4-substituted indole derivatives have been explored as ligands for G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors, which are important targets for neurological and psychiatric disorders.[2][3] The synthetic routes described herein provide a robust platform for generating libraries of novel C4-functionalized indoles for structure-activity relationship (SAR) studies.
Visualization: C4-Indole Derivatives in Receptor Signaling
Caption: C4-indoles modulating a generic GPCR signaling pathway.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthetic Routes to Bioactive Molecules Using Methyl 4-iodo-1H-indole-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing Methyl 4-iodo-1H-indole-3-carboxylate as a key starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures with significant biological activity.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of the iodine atom at the C4 position of the indole ring provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents and the construction of fused ring systems, leading to the synthesis of a wide array of bioactive molecules. The indole scaffold itself is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with anticancer, anti-inflammatory, and antimicrobial properties.
This document will focus on a key synthetic strategy: the intramolecular Heck reaction, to construct a carbazole core, a structural motif present in many biologically active alkaloids.
Application Note 1: Synthesis of a Carbazole Precursor via Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for the formation of cyclic structures. In this application, an N-alkenylated derivative of this compound undergoes a palladium-catalyzed cyclization to form a tetrahydrocarbazole derivative. This intermediate is a crucial precursor for the synthesis of various bioactive carbazole alkaloids.
Synthetic Workflow:
Caption: Synthetic workflow for the formation of a tetrahydrocarbazole precursor.
Experimental Protocol: Intramolecular Heck Reaction
Materials:
-
N-allyl-4-iodo-1H-indole-3-carboxylate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-allyl-4-iodo-1H-indole-3-carboxylate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Methyl 6,7-dihydro-5H-carbazole-8-carboxylate.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| N-allyl-4-iodo-1H-indole-3-carboxylate | 341.15 | 1.0 | - |
| Palladium(II) acetate | 224.50 | 0.05 | - |
| Triphenylphosphine | 262.29 | 0.1 | - |
| Potassium carbonate | 138.21 | 2.0 | - |
| Methyl 6,7-dihydro-5H-carbazole-8-carboxylate | 215.25 | - | 75-85 |
Application Note 2: Aromatization to a Bioactive Carbazole Alkaloid Precursor
The tetrahydrocarbazole synthesized in the previous step can be aromatized to the fully conjugated carbazole system, which is the core of many bioactive natural products. A mild and efficient method for this transformation is iodine-catalyzed aromatization.
Reaction Pathway:
Caption: Aromatization of the tetrahydrocarbazole intermediate.
Experimental Protocol: Iodine-Catalyzed Aromatization
Materials:
-
Methyl 6,7-dihydro-5H-carbazole-8-carboxylate (1.0 equiv)
-
Iodine (I₂, 0.1 equiv)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve Methyl 6,7-dihydro-5H-carbazole-8-carboxylate in toluene.
-
Add a catalytic amount of iodine to the solution.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the solution with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl 9H-carbazole-1-carboxylate.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Methyl 6,7-dihydro-5H-carbazole-8-carboxylate | 215.25 | 1.0 | - |
| Iodine | 253.81 | 0.1 | - |
| Methyl 9H-carbazole-1-carboxylate | 211.23 | - | 85-95 |
Conclusion
The synthetic routes described provide a robust framework for the utilization of this compound in the synthesis of bioactive carbazole derivatives. The intramolecular Heck reaction offers an efficient means to construct the core carbazole skeleton, which can then be further elaborated to access a variety of natural products and their analogs for drug discovery programs. The detailed protocols and quantitative data presented herein are intended to serve as a practical guide for researchers in this field.
Application Notes and Protocols: Methyl 4-iodo-1H-indole-3-carboxylate in the Synthesis of Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown significant potential as anti-inflammatory agents, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway. Methyl 4-iodo-1H-indole-3-carboxylate is a versatile building block for the synthesis of novel indole-based anti-inflammatory drug candidates. The presence of the iodine atom at the 4-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
This document provides detailed protocols for the synthesis of a representative 4-aryl-1H-indole-3-carboxylate derivative and its evaluation as a potential anti-inflammatory agent.
I. Synthesis of Methyl 4-(4-methoxyphenyl)-1H-indole-3-carboxylate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. In this protocol, this compound is coupled with 4-methoxyphenylboronic acid to yield Methyl 4-(4-methoxyphenyl)-1H-indole-3-carboxylate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (15 mL) and water (5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 4-(4-methoxyphenyl)-1H-indole-3-carboxylate.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of Methyl 4-(4-methoxyphenyl)-1H-indole-3-carboxylate.
II. Biological Evaluation of Anti-inflammatory Activity
The synthesized indole derivatives can be evaluated for their anti-inflammatory properties through various in vitro and in vivo assays. Key in vitro assays include the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators in cell-based models.
Quantitative Data of Structurally Related Anti-inflammatory Indole Derivatives
The following table summarizes the anti-inflammatory activity of various indole derivatives reported in the literature. This data provides a benchmark for the potential activity of newly synthesized compounds.
| Compound Class | Assay | Target | IC₅₀ / % Inhibition | Reference Compound | IC₅₀ / % Inhibition (Ref.) |
| Indole-chalcone hybrids | Carrageenan-induced paw edema | In vivo anti-inflammatory | 61.74% inhibition | Diclofenac potassium | Not specified in the same context |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivatives | Carrageenan-induced paw edema | In vivo anti-inflammatory | 63.69% inhibition | Indomethacin | 76.89% inhibition |
| Indole-based chalcones | In vitro COX-1 Inhibition | COX-1 | IC₅₀ = 8.6 µM | Indomethacin | Not specified in the same context |
| Indole-based chalcones | In vitro COX-2 Inhibition | COX-2 | IC₅₀ = 9.5 µM | Indomethacin | Not specified in the same context |
| Ursolic acid-indole hybrid (UA-1) | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | iNOS | IC₅₀ = 2.2 µM | Ursolic Acid | IC₅₀ = 17.5 µM |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | Inhibition of NO production in RAW 264.7 cells | iNOS | >90% inhibition at 10 µM | Dexamethasone | >95% inhibition at 10 µM |
Disclaimer: The data presented in this table is for structurally related indole derivatives and is intended to provide a comparative context. The activity of newly synthesized compounds must be determined experimentally.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of synthesized compounds against the COX-2 enzyme.[1]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
Test compounds
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and celecoxib in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations with COX Assay Buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer.
-
Enzyme Control (EC) wells: Add assay buffer.
-
Inhibitor Control (IC) wells: Add celecoxib solution.
-
Test Compound (S) wells: Add serially diluted test compound solutions.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the reaction mix to all wells except the blank wells. Then, add the diluted COX-2 enzyme to the EC, IC, and S wells.
-
Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition versus the logarithm of the test compound concentration.
Experimental Protocol: Measurement of TNF-α in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to assess the effect of synthesized compounds on the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.[2][3]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Dexamethasone (positive control)
-
MTT or similar cell viability assay reagent
-
TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Measurement: Determine the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Cell Viability Assay: Assess the cytotoxicity of the test compounds on the remaining cells using an MTT assay to ensure that the observed reduction in TNF-α is not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.
III. Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Many anti-inflammatory indole derivatives exert their effects by modulating the NF-κB signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates their transcription.
Diagram of the NF-κB Signaling Pathway and Potential Inhibition by Indole Derivatives:
Caption: Inhibition of the NF-κB signaling pathway by a representative indole derivative.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Sonogashira Coupling with Methyl 4-iodo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 4-position of the indole ring via Sonogashira coupling provides a valuable tool for the synthesis of novel bioactive compounds.
This document provides a detailed experimental procedure for the Sonogashira coupling of Methyl 4-iodo-1H-indole-3-carboxylate with various terminal alkynes. The presence of the electron-withdrawing methyl carboxylate group at the 3-position can influence the reactivity of the indole substrate. The provided protocol is based on established procedures for Sonogashira couplings of iodoindole derivatives and has been adapted for this specific substrate.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Figure 1: General scheme for the Sonogashira coupling of this compound.
Experimental Protocols
This section details the necessary reagents, equipment, and a step-by-step procedure for the Sonogashira coupling reaction.
Materials and Equipment
Reagents:
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This compound
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Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (argon or nitrogen) with a bubbler
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for workup and purification (separatory funnel, flasks, etc.)
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Solvent and Base Addition:
-
Add anhydrous N,N-dimethylformamide (DMF) and anhydrous triethylamine (Et₃N) to the flask via syringe. A typical solvent ratio is 4:1 to 5:1 (DMF:Et₃N). The concentration of the indole substrate is typically in the range of 0.1-0.2 M.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the solids.
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture dropwise via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir.[2] The optimal temperature may vary depending on the specific alkyne used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 4-(alkynyl)-1H-indole-3-carboxylate.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on general procedures for similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Terminal Alkyne | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3 | 5 | Et₃N | DMF | 60-80 | 4-8 | 75-90 |
| 2 | 1-Hexyne | 3 | 5 | Et₃N | DMF | 50-70 | 6-12 | 70-85 |
| 3 | Trimethylsilylacetylene | 2 | 4 | Et₃N | DMF | RT-50 | 8-16 | 80-95 |
| 4 | 4-Ethynylanisole | 3 | 5 | Et₃N | DMF | 60-80 | 4-8 | 78-92 |
| 5 | Propargyl alcohol | 5 | 10 | Et₃N | DMF | 50-70 | 6-12 | 65-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the Sonogashira coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling.
Signaling Pathway: Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Conclusion
The Sonogashira cross-coupling reaction provides an efficient method for the synthesis of 4-alkynyl-1H-indole-3-carboxylates from this compound. The protocol described in these application notes offers a reliable starting point for researchers. Optimization of reaction parameters such as catalyst loading, base, solvent, and temperature may be necessary to achieve the highest yields for specific terminal alkynes. This methodology is highly valuable for generating a diverse library of indole derivatives for applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 4-iodo-1H-indole-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of Methyl 4-iodo-1H-indole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: For a successful Suzuki coupling, a good starting point is crucial. Based on analogous reactions with similar indole and indazole systems, the following conditions are recommended as a robust starting point for optimization.
Recommended Starting Conditions:
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is often effective for heteroaromatic halides. |
| Ligand | dppf (if using Pd(OAc)₂) or PPh₃ (if using Pd(PPh₃)₄) | Bulky, electron-rich phosphine ligands like XPhos or SPhos can also be effective, especially for challenging couplings.[1] |
| Base | K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents) | K₃PO₄ is a stronger base and can be more effective, but also increases the risk of ester hydrolysis. Cs₂CO₃ is another strong base option. |
| Solvent | Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | A protic co-solvent like water is often necessary for the base to be effective.[2] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is typically used. |
| Temperature | 80-100 °C | Higher temperatures may be required for less reactive coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and homocoupling. |
Q2: Is it necessary to protect the N-H group of the indole for this Suzuki coupling?
A2: Not always. Many Suzuki-Miyaura couplings on indoles and other nitrogen-containing heterocycles can proceed successfully without N-H protection.[1] However, the acidic proton of the indole N-H can sometimes interfere with the catalytic cycle, leading to lower yields or side reactions. If you are experiencing issues with low conversion or complex reaction mixtures, N-protection (e.g., with a Boc or SEM group) should be considered.
Q3: My reaction is not going to completion. What are the likely causes and how can I improve the conversion?
A3: Low or no conversion can stem from several factors. The most common culprits are inactive catalyst, an inappropriate base, or suboptimal reaction conditions. For electron-deficient halides like 4-iodoindoles, the oxidative addition step is generally facile, so other steps in the catalytic cycle might be the issue. Consider increasing the temperature, screening different palladium catalysts and ligands (e.g., Buchwald ligands), or using a stronger base like K₃PO₄ or Cs₂CO₃. Ensure your reagents and solvents are of high quality and that the reaction is performed under a strict inert atmosphere.
Q4: I am observing significant formation of a de-iodinated byproduct (Methyl 1H-indole-3-carboxylate). How can I minimize this?
A4: Dehalogenation (or hydrodehalogenation) is a common side reaction in Suzuki couplings, especially with electron-rich palladium catalysts and in the presence of a hydride source.[3] To minimize this, ensure your solvents are thoroughly degassed and anhydrous. The choice of base can also be a factor; sometimes switching to a weaker base can reduce dehalogenation. Additionally, using a less electron-rich phosphine ligand on the palladium catalyst may be beneficial.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Palladium Catalyst | Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Suboptimal Catalyst/Ligand System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For this substrate, bulky and electron-rich phosphine ligands such as SPhos or XPhos may be more effective than PPh₃.[1] |
| Ineffective or Insoluble Base | Switch to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Inappropriate Solvent | Screen different solvents. Common choices include dioxane, DMF, and toluene, often with a small amount of water to aid in dissolving the base.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. For thermally stable solvents like dioxane or DMF, temperatures up to 120 °C can be explored. Microwave irradiation can also be a powerful tool to accelerate the reaction. |
Problem 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote homocoupling.[3] | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. |
| De-iodination of Starting Material | The solvent or base can act as a hydride source, leading to the reduction of the C-I bond.[3] | Use anhydrous solvents and ensure the base is dry. Switching to a different, non-protic solvent or a milder base may help. |
| Hydrolysis of Methyl Ester | The basic conditions of the reaction can lead to the saponification of the methyl ester to the corresponding carboxylic acid. | Use a milder base such as K₂CO₃ or KF instead of stronger bases like K₃PO₄ or hydroxides.[4] Minimize the amount of water in the reaction mixture and keep the reaction time as short as possible. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified after purification. |
Experimental Protocols
The following is a general, representative protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 4-aryl-1H-indole-3-carboxylate.
Visualizations
References
Technical Support Center: Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-iodo-1H-indole-3-carboxylate, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a multi-step approach involving N-protection, directed mercuration, and iodination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-protected Methyl 1H-indole-3-carboxylate | Incomplete deprotonation of the indole nitrogen. The chosen protecting group is not stable under the reaction conditions. Suboptimal reaction temperature or time. | Ensure the use of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, THF) to achieve complete deprotonation. Consider using a robust protecting group such as a p-toluenesulfonyl (Tosyl) group. Systematically optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor regioselectivity during iodination (presence of multiple iodo-isomers) | Direct iodination methods (e.g., using NIS or I₂) often favor substitution at the more electron-rich C5 position over the C4 position. The reaction conditions are not optimized for C4-selectivity. | Employ a directed synthesis strategy, such as the mercuration-iodination of an N-protected indole. This method has been shown to favor C4 substitution.[1][2] If using a direct iodination method, carefully control the stoichiometry of the iodinating agent and the reaction temperature to minimize the formation of other isomers. |
| Formation of di- or poly-iodinated byproducts | Excess of the iodinating agent. The reaction was allowed to proceed for too long. | Use a stoichiometric amount of the iodinating agent (e.g., N-iodosuccinimide or iodine). Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Incomplete iodination reaction | Insufficient amount of the iodinating agent. The organomercury intermediate is not sufficiently reactive under the chosen conditions. | Ensure that at least a stoichiometric equivalent of the iodinating agent is used. If using the mercuration-iodination route, ensure the complete formation of the organomercury intermediate before adding the iodine source. |
| Difficulty in removing the N-protecting group | The chosen protecting group is too robust for the deprotection conditions. The deprotection reaction has not gone to completion. | Select a protecting group that can be removed under conditions that will not affect the iodo-substituent or the ester group. A tosyl group is a common choice. Monitor the deprotection step by TLC and consider extending the reaction time or adjusting the temperature if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is direct iodination of Methyl 1H-indole-3-carboxylate at the C4-position challenging?
A1: The electronic properties of the indole ring favor electrophilic substitution at the C3 position. Since this position is already substituted in Methyl 1H-indole-3-carboxylate, the next most reactive positions for electrophilic attack are typically C5 and C7, due to electronic and steric factors. Directing an electrophile like iodine to the C4 position requires overcoming this inherent reactivity pattern, often necessitating the use of a directing group strategy.[1][2]
Q2: What are the most common side products in the synthesis of this compound?
A2: The most common side products are other regioisomers of the iodinated product, primarily Methyl 5-iodo-1H-indole-3-carboxylate, but also potentially the 6-iodo and 7-iodo isomers. Di- and even tri-iodinated products can also form if an excess of the iodinating agent is used or if the reaction is not carefully controlled.[3]
Q3: What are the advantages of using a mercuration-iodination sequence for the synthesis of this compound?
A3: The primary advantage of a mercuration-iodination sequence is the high degree of regioselectivity for the C4 position that can be achieved, especially when starting with an N-protected indole. This method allows for the introduction of an electrophile at a less reactive position by first installing a mercury-containing group that can then be readily displaced by iodine.[1][2]
Q4: Can I use N-Iodosuccinimide (NIS) for the direct iodination of Methyl 1H-indole-3-carboxylate to obtain the 4-iodo isomer?
A4: While NIS is a common and effective reagent for iodinating indoles, achieving high selectivity for the C4 position by direct iodination is challenging and often results in a mixture of isomers, with the 5-iodo isomer frequently being a major byproduct.[4] For a more selective synthesis of the 4-iodo isomer, a directed approach is generally recommended.
Q5: How can I purify the final product, this compound, from the reaction mixture?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system such as a mixture of ethyl acetate and petroleum ether or hexanes is commonly used to separate the desired 4-iodo isomer from unreacted starting material, other iodo-isomers, and any poly-iodinated byproducts.[4] Recrystallization from a suitable solvent can be used for further purification.
Experimental Protocols
Protocol 1: Synthesis of the Precursor, Methyl 1H-indole-3-carboxylate
This protocol is based on the Fischer-Speier esterification of indole-3-carboxylic acid.
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend indole-3-carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water, which may cause the product to precipitate.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to obtain pure Methyl 1H-indole-3-carboxylate.
Protocol 2: Proposed Synthesis of this compound via Mercuration-Iodination
This proposed protocol is an adaptation of a known procedure for the C4-iodination of N-protected indoles.[1][2] Optimization may be required for this specific substrate.
Step 1: N-Tosylation of Methyl 1H-indole-3-carboxylate
-
Dissolve Methyl 1H-indole-3-carboxylate in an anhydrous solvent like DMF or THF.
-
Add a strong base such as sodium hydride (NaH) at 0 °C and stir for 30-60 minutes.
-
Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the N-tosylated product by column chromatography.
Step 2: Regioselective Mercuration at C4
-
Dissolve the N-tosylated indole in glacial acetic acid.
-
Add mercury(II) acetate and a catalytic amount of perchloric acid.
-
Stir the reaction at ambient temperature. A precipitate of the 4-(acetoxymercurio) derivative should form.
-
Pour the reaction mixture into a saturated NaCl solution to convert the acetate to the chloromercurio derivative.
-
Isolate the solid by filtration.
Step 3: Iodination
-
Suspend the 4-(chloromercurio)indole derivative in a suitable solvent like methylene chloride.
-
Add a stoichiometric amount of iodine (I₂).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with a sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer and concentrate to obtain the crude N-tosyl-4-iodoindole derivative.
Step 4: Deprotection
-
Remove the tosyl group under appropriate conditions (e.g., using a strong base like NaOH or KOH in methanol/water, or with a reducing agent like magnesium in methanol).
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the final product, this compound, by column chromatography.
Visualizations
Caption: A proposed workflow for the synthesis of this compound.
Caption: Potential products in the direct iodination of Methyl 1H-indole-3-carboxylate.
References
Technical Support Center: Purification of Methyl 4-iodo-1H-indole-3-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-iodo-1H-indole-3-carboxylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. Based on the chemical structure of the target compound (an indole derivative), suitable solvent systems could include methanol/water, ethanol/water, or ethyl acetate/hexane mixtures. For haloindoles specifically, hexane has been noted as a potential recrystallization solvent.[1] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific sample.
Q3: What is the expected appearance of pure this compound?
Pure this compound is expected to be a crystalline solid. The color is typically off-white to yellowish. The formation of well-defined crystals is an indicator of purity.
Q4: How can I confirm the purity of my recrystallized product?
The purity of the recrystallized this compound can be assessed by several methods. A common and straightforward technique is to measure the melting point of the crystals. A sharp melting point range that is close to the literature value indicates high purity. Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can also be used to confirm the identity and purity of the compound.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to wet the solid. Heat the mixture to the boiling point of the solvent while stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a final drying step, the crystals can be placed in a desiccator.
Quantitative Data
| Solvent | Polarity | Expected Solubility of Indole Derivatives |
| Water | High | Generally low, but can be used for highly polar derivatives or as an anti-solvent. |
| Methanol | High | Good solubility, often used in combination with water. |
| Ethanol | High | Good solubility, often used in combination with water. |
| Ethyl Acetate | Medium | Good solubility for many indole esters. |
| Dichloromethane | Medium | Good solubility. |
| Hexane | Low | Low solubility at room temperature, but can be effective for less polar derivatives at elevated temperatures. Often used as an anti-solvent with a more polar solvent. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The solution was cooled too quickly. | - Reheat the solution and add a small amount of additional solvent.- Ensure slow cooling. If necessary, allow the solution to cool to a temperature just above the melting point of the compound before further cooling.- Try a different solvent with a lower boiling point. |
| Low recovery of the product. | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the funnel and receiving flask are pre-warmed before hot filtration.- Always wash the crystals with ice-cold solvent. |
| The recrystallized product is still impure. | - The cooling process was too rapid, trapping impurities.- The chosen solvent is not appropriate for the impurities present. | - Allow the solution to cool more slowly.- Repeat the recrystallization process, possibly with a different solvent system. |
Experimental Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Troubleshooting Low Conversion in Reactions with Methyl 4-iodo-1H-indole-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in cross-coupling reactions involving Methyl 4-iodo-1H-indole-3-carboxylate.
Frequently Asked Questions (FAQs)
This section addresses general challenges applicable to various palladium-catalyzed reactions with this substrate.
Q1: My cross-coupling reaction (Suzuki, Heck, Sonogashira, etc.) with this compound has stalled or resulted in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in palladium-catalyzed cross-coupling reactions can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point:
-
Reagent Quality: Ensure the purity and stability of all starting materials. This compound should be pure, and coupling partners like boronic acids are susceptible to degradation.[1] Phosphine ligands are prone to oxidation.[1]
-
Catalyst Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. The formation of palladium black is an indicator of catalyst decomposition to a less active state.[2] Use a fresh, high-quality catalyst and store it correctly under an inert atmosphere.[2]
-
Solvent and Base Purity: It is critical to use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the active Pd(0) catalyst.[1][3] Ensure your base is anhydrous and of high purity.[3]
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[1][4] Your reaction vessel must be properly purged with an inert gas like argon or nitrogen, for example, by using several freeze-pump-thaw cycles.[2]
Q2: Could the N-H proton on the indole ring be interfering with my reaction?
A2: Yes, the indole N-H can be problematic. It is weakly acidic and can be deprotonated by the base, which may interfere with the catalytic cycle. In some cases, particularly with strong bases used in reactions like Buchwald-Hartwig amination, this can lead to side reactions or catalyst inhibition. While many couplings proceed without N-protection, if you suspect interference, protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, tosyl) can be a valid strategy to improve yields.[5]
Q3: I see palladium black precipitating in my reaction flask. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive, elemental form.[2][6] This is a common deactivation pathway. To prevent it, you can:
-
Use a more stabilizing ligand, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos) or a bidentate ligand (e.g., dppf).[2][6]
-
Lower the reaction temperature, as high temperatures can accelerate catalyst decomposition.[6]
-
Reduce the catalyst loading, as high concentrations can promote aggregation.[6]
-
Ensure a strictly anaerobic environment, as oxygen can promote the formation of Pd(II) species that are prone to reduction to Pd(0) aggregates.
Q4: How critical is the choice of ligand for my reaction?
A4: Ligand selection is crucial and highly dependent on the specific reaction. For challenging cross-couplings, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step and facilitate reductive elimination.[2][6][7] If you are experiencing low conversion with a standard ligand like PPh₃, screening a panel of more specialized ligands (e.g., Buchwald or Josiphos-type ligands) is a recommended optimization step.[3]
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and observing significant starting material recovery and a byproduct that appears to be indole-3-carboxylate. What is happening?
A: The primary suspect is the protodeboronation of your boronic acid coupling partner.[1] This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively removing it from the reaction.[1][3] This is particularly prevalent with electron-deficient arylboronic acids and can be exacerbated by the presence of water.[1][3]
Solutions:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents and bases.[3]
-
Use Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can protect it from premature decomposition.[1]
-
Optimize Base and Temperature: Use a non-aqueous base or minimize water content. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] Running the reaction at the lowest effective temperature can also reduce the rate of protodeboronation.[1]
Sonogashira Coupling
Q: My Sonogashira reaction with a terminal alkyne is giving a complex mixture, including a significant amount of a symmetrical diyne. How can I improve the yield of the desired cross-coupled product?
A: The formation of a symmetrical diyne is due to the Glaser-Hay homocoupling of your terminal alkyne, a very common side reaction in Sonogashira couplings.[8] This process is often promoted by the copper(I) co-catalyst in the presence of oxygen.
Solutions:
-
Thoroughly Degas: Ensure the reaction mixture is rigorously deoxygenated before adding the catalyst and alkyne.[2]
-
Employ Copper-Free Conditions: Copper-free Sonogashira protocols are well-established and often preferred for substrates prone to homocoupling.[9] These reactions typically require a slightly higher catalyst loading or a more specialized ligand system but eliminate the Glaser coupling side reaction.
-
Control Stoichiometry: Using a slight excess of the alkyne (1.2-1.5 equivalents) can favor the cross-coupling pathway.[2]
Heck Reaction
Q: I am performing a Heck reaction with methyl acrylate, but the conversion is low even at high temperatures. What should I try?
A: Low conversion in Heck reactions can be due to several factors. Given that this compound is an iodo-substituted arene, oxidative addition should be relatively facile.[10] Therefore, other steps in the catalytic cycle or reaction conditions are likely the issue.
Solutions:
-
Base and Solvent Choice: The base is critical. If you are using a mild base like Na₂CO₃, consider switching to an amine base like triethylamine (TEA) or a stronger inorganic base. The solvent also plays a key role; polar aprotic solvents like DMF or NMP are common choices.[10]
-
Catalyst System: While Pd(OAc)₂ is a standard catalyst, it may require a phosphine ligand to be effective for your specific substrate.[11] Screening different palladium sources and ligands can be beneficial.
-
N-H Protection: The indole N-H may interfere, especially under basic conditions at high temperatures. Protecting the indole nitrogen may be necessary to prevent unwanted side reactions or catalyst inhibition.[5]
Data Presentation
Table 1: General Troubleshooting Checklist for Low Conversion
| Parameter | Checkpoint | Recommended Action |
| Inert Atmosphere | Was the reaction thoroughly degassed and kept under Ar or N₂? | Flame-dry glassware. Use freeze-pump-thaw cycles or sparge solvent with inert gas for 15-20 min.[2] |
| Catalyst | Is the palladium source fresh and active? Is palladium black visible? | Use a fresh bottle of catalyst or a more stable pre-catalyst. Consider using a stabilizing ligand.[2][6] |
| Ligand | Is the ligand appropriate for the reaction? Is it oxidized? | Use fresh, properly stored ligand. Screen bulky, electron-rich ligands for challenging couplings.[1][6] |
| Solvent | Is the solvent anhydrous and degassed? | Use freshly distilled or commercially available anhydrous solvents. Degas thoroughly before use.[1] |
| Base | Is the base strong enough, soluble, and anhydrous? | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.[2] |
| Temperature | Is the reaction temperature optimal? | If no reaction occurs, consider increasing the temperature. If decomposition occurs, lower the temperature.[2] |
Table 2: Recommended Starting Conditions for Common Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) or PdCl₂(dppf) (2-5%) | SPhos (4-10%) or PPh₃ (4-10%) | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O, Toluene, or DMF | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (as part of catalyst) | TEA or DIPA (2-5) | THF or DMF | 25 - 80 |
| Heck | Pd(OAc)₂ (2-5%) | None or PPh₃ (4-10%) | Na₂CO₃ or TEA (1.5-2.5) | DMF or Acetonitrile | 80 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (1-2%) | XPhos or RuPhos (2-4%) | NaOtBu or LHMDS (1.5-2) | Toluene or Dioxane | 80 - 110 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general framework. Specific quantities, reagents, and conditions should be adapted from the literature for the specific reaction type.
1. Reaction Setup:
-
Add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (2.0-3.0 equiv) to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.[1]
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[1][10]
2. Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if separate) in the degassed solvent.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired compound.[1]
Mandatory Visualization
Caption: A logical workflow to diagnose and solve common low-conversion issues.
Caption: Simplified palladium cross-coupling cycle and a common deactivation pathway.
Caption: Potential reaction pathways leading to desired product versus common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Deiodination of Methyl 4-iodo-1H-indole-3-carboxylate as a Side Reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of deiodination as a side reaction during experiments involving methyl 4-iodo-1H-indole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in my reaction?
A1: Deiodination is an undesired side reaction where the iodine atom on your this compound is replaced by a hydrogen atom, leading to the formation of methyl 1H-indole-3-carboxylate. This is problematic as it reduces the yield of your desired product and introduces a significant impurity that can be difficult to separate.
Q2: In which types of reactions is deiodination of this compound most commonly observed?
A2: Deiodination is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The conditions used in these reactions, including the palladium catalyst, base, and solvent, can promote the unwanted removal of the iodine atom.
Q3: What are the primary causes of this deiodination side reaction?
A3: The primary causes include:
-
Reductive Dehalogenation: This can be mediated by the palladium catalyst in the presence of a hydrogen source. The hydrogen source can be residual water, the solvent (like an alcohol), or the base.
-
Instability of the C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage, especially at elevated temperatures or upon exposure to light.[1]
-
Reaction with Base: Certain bases can facilitate the removal of the iodine atom.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand used can significantly influence the rate of deiodination versus the desired cross-coupling.
Q4: Can the purity of my reagents affect the extent of deiodination?
A4: Absolutely. Impurities in your starting materials, solvents, or base can contribute to deiodination. For instance, trace amounts of water or other protic impurities can act as a hydrogen source for reductive dehalogenation. It is crucial to use high-purity reagents and properly dried solvents.
Troubleshooting Guide
This guide will help you diagnose and resolve issues with the deiodination of this compound in your experiments.
Problem: Significant formation of the deiodinated side product (methyl 1H-indole-3-carboxylate) is observed.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing deiodination.
Quantitative Data Summary
| Parameter | Standard Condition | Optimized Condition to Reduce Deiodination | Rationale |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | Lower catalyst loading can sometimes reduce side reactions. |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands can promote faster reductive elimination of the desired product, outcompeting deiodination. |
| Base | K₂CO₃, Cs₂CO₃ | Weaker, non-coordinating bases (e.g., K₃PO₄) | Stronger bases or those that can act as hydrogen donors may increase deiodination. |
| Solvent | Dioxane/H₂O, Toluene | Anhydrous, aprotic solvents (e.g., dry THF, dry Toluene) | Minimizes the presence of protic sources that can lead to reductive dehalogenation. |
| Temperature | 80-110 °C | 50-80 °C | Lower temperatures can reduce the rate of the deiodination side reaction. |
| Atmosphere | Inert (N₂ or Ar) | Thoroughly degassed system | Removes oxygen, which can affect catalyst activity and promote side reactions. |
Experimental Protocols
The following are detailed methodologies for a Suzuki-Miyaura coupling reaction with this compound, including a standard protocol and an optimized protocol to minimize deiodination.
Standard Suzuki-Miyaura Coupling Protocol
Visualizing the Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimized Protocol to Minimize Deiodination
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere in a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF).
-
Catalyst Addition: Add a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2 mol%).
-
Reaction: Stir the reaction mixture at a lower temperature, for example, 60 °C, and monitor the reaction progress closely.
-
Workup and Purification: Follow the same workup and purification procedure as the standard protocol.
Signaling Pathways and Reaction Mechanisms
Proposed Mechanism for Deiodination Side Reaction
The deiodination side reaction is believed to proceed through a reductive dehalogenation pathway within the palladium catalytic cycle.
Caption: Proposed mechanism for the deiodination side reaction.
In this proposed mechanism, the active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate. In the presence of a proton source, a protonolysis step can occur, leading to an aryl palladium hydride species. Subsequent reductive elimination releases the deiodinated product and regenerates the Pd(0) catalyst.
References
Technical Support Center: Cross-Coupling with Methyl 4-iodo-1H-indole-3-carboxylate
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Methyl 4-iodo-1H-indole-3-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this specific substrate.
Understanding the Substrate: this compound
This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of an electron-withdrawing methyl carboxylate group at the C3 position deactivates the indole ring, potentially influencing the oxidative addition step. The iodine atom at the C4 position on the benzene portion of the indole is the primary site for cross-coupling. The N-H proton of the indole can also interact with the catalyst or base, potentially leading to side reactions or catalyst inhibition. Careful selection of the catalyst, ligand, base, and solvent is therefore crucial for a successful reaction.
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired Product
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction, and its inactivity can halt the process. For electron-deficient substrates like this indole, standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Solution 1 (Catalyst Choice): Screen more active catalysts. For Suzuki couplings, consider palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with electron-rich, bulky phosphine ligands such as XPhos, SPhos, or RuPhos. For Heck and Sonogashira reactions, PdCl₂(PPh₃)₂ or Pd(OAc)₂ are common starting points, but ligand screening is crucial.[1]
-
Solution 2 (Catalyst Quality): Ensure the catalyst is not degraded. Use a fresh batch or store it under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]
-
-
Inappropriate Base: The base plays a critical role in the transmetallation step (Suzuki) and in neutralizing the generated acid (Heck and Sonogashira).
-
Solution 1 (Base Screening): If using common bases like Na₂CO₃ or K₂CO₃ with low success, consider stronger or more soluble bases. For Suzuki reactions, Cs₂CO₃ or K₃PO₄ are often more effective, especially with challenging substrates.[1] For Heck reactions, organic bases like triethylamine (Et₃N) or DBU can be effective. For Sonogashira couplings, an amine base like Et₃N or diisopropylamine (DIPA) is standard.
-
Solution 2 (Aqueous Conditions): The presence of water can be crucial for the efficacy of inorganic bases like carbonates and phosphates. Using a solvent system such as dioxane/water or THF/water is common for Suzuki reactions.[1]
-
-
Suboptimal Ligand: The ligand stabilizes the palladium center and modulates its reactivity.
-
Solution (Ligand Screening): For Suzuki reactions with this electron-deficient substrate, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote both oxidative addition and reductive elimination. For Heck and Sonogashira couplings, phosphine ligands like PPh₃, P(o-tol)₃, or bidentate ligands like dppf can be screened.
-
-
Poor Solubility: The insolubility of reactants or catalyst can lead to a stalled reaction.
-
Solution (Solvent Screening): Common solvents for cross-coupling include 1,4-dioxane, DMF, toluene, and THF. If solubility is an issue, consider a different solvent or a co-solvent system. For instance, DMF or DMSO can improve the solubility of polar substrates.
-
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Homocoupling of the Boronic Acid (Suzuki): This side reaction can be prevalent, especially if the cross-coupling is slow.
-
Solution 1 (Degassing): Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.
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Solution 2 (Stoichiometry): Use a slight excess of the boronic acid (1.2-1.5 equivalents) to favor the cross-coupling pathway.
-
-
Protodeiodination (Dehalogenation): Replacement of the iodine atom with hydrogen can occur, particularly in the presence of a hydrogen source.
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Solution 1 (Anhydrous Conditions): For Heck and Sonogashira reactions, using anhydrous solvents and reagents can minimize this side reaction.
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Solution 2 (Ligand Choice): The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may identify one that favors the desired product formation.[1]
-
-
Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne can be a significant issue in copper-catalyzed Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this compound?
A1: For an electron-deficient and potentially sterically hindered substrate like this, a robust catalyst system is recommended. A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A pre-formed catalyst like SPhos Pd G3 may also provide good results and easier handling.[1][4]
Q2: Can I perform the cross-coupling without protecting the indole N-H?
A2: Yes, it is often possible to perform cross-coupling reactions on N-H free indoles. However, the acidic N-H proton can interact with the base or catalyst, potentially leading to lower yields or side reactions. If you encounter issues, N-protection with a group like Boc, tosyl, or benzyl might be necessary. The choice of base is also critical; weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred for unprotected indoles over strong organometallic bases.
Q3: What are the key differences in catalyst selection for Suzuki, Heck, and Sonogashira couplings with this substrate?
A3:
-
Suzuki: Requires a catalyst system that facilitates the transmetallation of the boronic acid. Bulky, electron-rich phosphine ligands are often essential.
-
Heck: Often performed with simpler phosphine ligands or even ligandless under certain conditions, though ligand screening is recommended for optimizing yield and selectivity. The choice of base (often an amine) is crucial.
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Sonogashira: Traditionally uses a dual palladium/copper catalytic system. However, copper-free conditions are increasingly popular to avoid Glaser homocoupling. Palladium catalysts with phosphine ligands are standard.
Q4: My reaction is slow. How can I increase the reaction rate?
A4:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction. Monitor for any signs of decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.
-
More Active Catalyst System: Switching to a more electron-rich and/or bulky ligand can accelerate the catalytic cycle.
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Solvent Choice: Changing to a higher-boiling point solvent that also effectively solubilizes all components can help.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings based on literature for similar electron-deficient halo-heterocycles. Note: These are starting points and will likely require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | 75-95 |
| Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 70-90 |
| PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 8 | 60-85 |
Table 2: Heck Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 120 | 24 | 60-80 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 50-75 |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | DBU (1.5) | Dioxane | 100 | 16 | 65-85 |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 70-90 |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 80 | 12 | 65-85 |
| [DTBNpP]Pd(crotyl)Cl (2) | - | TMP (2) | DMSO | RT | 18 | 70-97 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
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To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
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In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to the reaction vial via syringe, followed by the catalyst solution.
-
Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low product yield in Suzuki-Miyaura coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified diagram of the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Reactions Involving Methyl 4-iodo-1H-indole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-iodo-1H-indole-3-carboxylate. The information is designed to address specific issues that may be encountered during the work-up and purification stages of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A typical work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent (such as ethyl acetate or dichloromethane) and water. The organic layer is then separated, washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.[1] Purification is commonly achieved through column chromatography.
Q2: My reaction was performed under acidic conditions. How should I adjust the work-up?
After cooling the reaction, it should be carefully poured into ice-cold water. This may cause the product to precipitate. The mixture should then be neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[1] Be cautious as this will cause carbon dioxide evolution.[1] Following neutralization, proceed with the standard extraction procedure.
Q3: Can I use a strong base during the work-up?
It is advisable to avoid strong bases or prolonged exposure to even mild alkaline conditions (pH 9 or above). The methyl ester at the 3-position of the indole is susceptible to hydrolysis under basic conditions, which would result in the formation of the corresponding carboxylic acid and complicate purification. If a basic wash is necessary, it should be performed quickly and at a low temperature.
Q4: I've noticed some decomposition of my product after purification. What could be the cause?
Iodoindole derivatives can be sensitive to light and may decompose over time at room temperature. It is recommended to store the purified this compound at a low temperature in a dark vial to minimize degradation.
Q5: What are the best methods for purifying crude this compound?
The most common and effective methods for purification are column chromatography and recrystallization.[2] For column chromatography, the choice of the solvent system is critical for good separation.[2] Recrystallization can yield highly pure material, though it may lead to lower recovery.[2] A mixed solvent system, such as methanol/water or ethyl acetate/hexane, can be effective for recrystallization.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product after work-up. | Product precipitation and loss during aqueous wash. | When quenching the reaction with water, use ice-cold water, as this can sometimes cause the product to precipitate, allowing for collection by filtration before extraction.[1] |
| Incomplete extraction. | Ensure thorough extraction by performing multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate.[1] | |
| Hydrolysis of the methyl ester. | Avoid using basic solutions (e.g., sodium hydroxide) for washing. If a basic wash is required to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution and perform the wash quickly at a low temperature. | |
| Presence of a new, more polar spot on TLC after work-up. | Hydrolysis of the methyl ester to the carboxylic acid. | This is likely due to exposure to basic conditions during the work-up. To confirm, you can spot a sample of the crude material on a TLC plate, add a droplet of a basic solution to the spot, and see if the intensity of the new spot increases. To remove the carboxylic acid impurity, you can use a mildly basic wash (e.g., saturated NaHCO3), but be mindful of the potential for further hydrolysis of the desired ester. |
| Product appears discolored or contains dark impurities. | Decomposition of the iodoindole. | Iodoindoles can be unstable and decompose, especially when exposed to light and air for extended periods. Work up the reaction promptly after completion and store the purified product under an inert atmosphere, protected from light, and at a low temperature. |
| Residual palladium catalyst from a cross-coupling reaction. | If the reaction was a palladium-catalyzed cross-coupling, residual palladium species can cause discoloration. These can often be removed by filtration through a pad of celite or silica gel before concentration of the organic extracts. | |
| Difficulty in separating the product from non-polar impurities by column chromatography. | Inappropriate solvent system. | Systematically screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. |
| The product appears as a streak on the TLC plate. | The compound may be acidic or basic, or it may be interacting strongly with the silica gel. | Add a small amount of a modifier to your chromatography eluent. For acidic compounds, a small amount of acetic acid can help, while for basic compounds, a small amount of triethylamine can be beneficial. |
Experimental Protocols
General Work-up Procedure for a Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira)
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Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl).
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Work-up Procedure Following a Reaction in Acidic Media
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Quenching: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing ice-cold water. The product may precipitate at this stage.
-
Neutralization: Slowly and with stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is between 7 and 8. Be cautious of gas (CO₂) evolution.[1]
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Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[1]
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Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]
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Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Caption: A typical experimental workflow for the work-up and purification of reactions involving this compound.
Caption: A troubleshooting decision tree for identifying and addressing common impurities encountered during the work-up of reactions with this compound.
References
Technical Support Center: Purification of Methyl 4-iodo-1H-indole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-iodo-1H-indole-3-carboxylate. The following information addresses common issues encountered during the purification of this compound, particularly after its synthesis via electrophilic iodination of Methyl 1H-indole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?
A1: Multiple spots on a TLC plate following the iodination of Methyl 1H-indole-3-carboxylate typically indicate the presence of several species. The most common impurities include:
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Unreacted Starting Material: Methyl 1H-indole-3-carboxylate.
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Regioisomers: Besides the desired 4-iodo isomer, iodination can occur at other positions on the indole ring (e.g., 2-, 5-, 6-, or 7-iodo). The relative amounts of these isomers depend on the specific reaction conditions.
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Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-indole derivatives.
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Degradation Products: Indole derivatives can be sensitive to acidic conditions and light, potentially leading to decomposition products.
Q2: How can I effectively separate the desired 4-iodo isomer from its regioisomers?
A2: Separation of regioisomers of iodo-indoles can be challenging due to their similar polarities.[1] The most effective method is typically silica gel column chromatography with a carefully selected eluent system.[1][2] In some cases, protection of the indole nitrogen (e.g., as a Boc derivative) can alter the chromatographic behavior of the isomers, potentially simplifying separation. Subsequent deprotection would then yield the purified desired isomer.
Q3: My compound appears to be degrading during column chromatography on silica gel. What can I do to prevent this?
A3: Indoles can be sensitive to the acidic nature of standard silica gel.[3] If you observe streaking on the TLC plate or a color change in your column, consider the following:
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Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with the eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[3]
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Use an Alternative Stationary Phase: Neutral or basic alumina can be a suitable alternative to silica gel for acid-sensitive compounds.[3]
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Minimize Purification Time: Run the chromatography as efficiently as possible to reduce the time your compound is in contact with the stationary phase.[3]
Q4: What are suitable solvent systems for the recrystallization of this compound?
A4: Finding an optimal recrystallization solvent often requires screening several options.[4] For indole derivatives, common solvent systems include mixtures of a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is less soluble when cold.[5] Good starting points for screening include:
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | The eluent system is not optimal. | Screen different solvent systems with varying polarities. A common eluent for iodo-indoles is a mixture of ethyl acetate and petroleum ether or hexane.[2] Try adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation. |
| The desired product is not moving from the baseline on the TLC plate. | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots, including the product, run to the top of the TLC plate. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Streaking of spots on the TLC plate or column. | The compound may be degrading on the acidic silica gel. The sample may be overloaded. | Add 0.5-1% triethylamine to the eluent to neutralize the silica gel.[3] Alternatively, use an alumina TLC plate/column.[3] Ensure you are not spotting too much of your sample on the TLC plate. |
| The compound "oils out" during recrystallization. | The compound is precipitating too quickly from a supersaturated solution, or the solvent is not ideal. | Heat the solution to re-dissolve the oil. Add a small amount of the more polar solvent until the solution is clear. Allow the solution to cool more slowly. If the problem persists, try a different solvent system. |
| No crystals form upon cooling during recrystallization. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, you may need to add an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear and cool slowly. |
Quantitative Data Summary
The following table provides representative data for the purification of a hypothetical crude this compound sample. The initial crude product is assumed to contain the starting material and a regioisomer as the main impurities.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Typical Eluent/Solvent System |
| Column Chromatography | 65% (desired product) | >98% | 70-85% | Ethyl Acetate/Petroleum Ether (1:4 v/v)[2] |
| Recrystallization | 90% (after column) | >99.5% | 80-95% | Methanol/Water |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound on a silica gel column.
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Preparation of the Slurry: In a beaker, add silica gel to the chosen eluent (e.g., ethyl acetate/petroleum ether, 1:4 v/v). Stir to create a uniform slurry.
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Packing the Column: Secure a glass column vertically. Pour the silica gel slurry into the column. Allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand to the top of the silica gel bed.
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Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample solution to the top of the column, ensuring not to disturb the sand layer.
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Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (if necessary) to begin the elution. Continuously add eluent to the top of the column to prevent it from running dry.
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Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
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Dissolution: In a flask, add the impure solid and a small amount of a suitable solvent (e.g., methanol). Heat the mixture gently while stirring until the solid dissolves completely.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath. For solvent mixtures, you can also add a small amount of the anti-solvent (e.g., water) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Scale-Up Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of Methyl 4-iodo-1H-indole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges include:
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Regioselectivity: Achieving selective iodination at the C4 position of the indole ring can be difficult, with potential formation of other iodo-isomers (e.g., at C2, C5, C6, or di-iodinated products).
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Exothermic Reaction Control: The iodination reaction can be exothermic, posing a risk of thermal runaway on a large scale if not properly managed.[1]
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Product Purification: Separating the desired 4-iodo isomer from starting materials, reagents, and other isomers on a large scale can be complex, often requiring multiple crystallization steps.[2][3]
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Byproduct Formation: Undesired side reactions can lead to the formation of impurities that complicate purification and reduce yield.
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Reagent Handling and Stoichiometry: Precise control over reagent addition and stoichiometry is crucial for maintaining regioselectivity and minimizing byproduct formation at scale.
Q2: Which synthetic route is recommended for the large-scale synthesis of this compound?
A2: A common and effective route involves the direct iodination of Methyl 1H-indole-3-carboxylate. This two-step approach, starting from the commercially available indole-3-carboxylic acid, is generally preferred for its atom economy and straightforward nature. The key steps are:
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Esterification: Conversion of 1H-indole-3-carboxylic acid to Methyl 1H-indole-3-carboxylate.
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Regioselective Iodination: Introduction of iodine at the C4 position of the indole ring.
Q3: What are the critical safety considerations for the scale-up of this synthesis?
A3: Key safety considerations include:
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Thermal Runaway: Implement robust temperature monitoring and control systems to manage the exothermicity of the iodination step. Ensure adequate cooling capacity for the reactor size.[1][4]
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Reagent Handling: Handle iodine and other corrosive reagents with appropriate personal protective equipment (PPE) and in well-ventilated areas.
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Solvent Safety: Use appropriate procedures for handling and disposing of organic solvents, considering their flammability and toxicity.
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Pressure Build-up: Be aware of potential off-gassing during the reaction and ensure the reactor system is equipped with proper pressure relief mechanisms.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Iodination
Problem: The final product contains significant amounts of other iodo-isomers besides the desired C4-iodinated product.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Iodinating Agent | Different iodinating agents exhibit varying selectivities. For C4-iodination, consider using N-iodosuccinimide (NIS) in the presence of a Lewis acid or other directing agents. |
| Suboptimal Reaction Temperature | Temperature can significantly influence regioselectivity. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures often favor the desired isomer. |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the reaction pathway. Screen different solvents (e.g., DMF, acetonitrile, dichloromethane) to improve selectivity. |
| Presence of Impurities in Starting Material | Impurities in the Methyl 1H-indole-3-carboxylate can interfere with the directing effects for C4-iodination. Ensure the starting material is of high purity. |
Issue 2: Incomplete Reaction or Low Yield
Problem: The conversion of the starting material is low, resulting in a poor yield of the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reagent Stoichiometry | On a larger scale, ensure homogeneous mixing and accurate addition of the iodinating agent. A slight excess of the iodinating agent may be necessary, but this should be optimized to avoid over-iodination. |
| Inadequate Reaction Time | Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC).[5] Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged reaction times. |
| Catalyst Deactivation (if applicable) | If a catalyst is used, ensure it is not being deactivated by impurities or reaction conditions. Consider using a higher catalyst loading or a more robust catalyst. |
| Poor Solubility of Reagents | Ensure all reagents are adequately dissolved in the chosen solvent system at the reaction temperature to facilitate a homogeneous reaction. |
Issue 3: Difficulty in Product Purification
Problem: The crude product is difficult to purify, and multiple purification steps are required to achieve the desired purity.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Closely Related Isomers | Optimize the reaction conditions to minimize the formation of isomers. For purification, fractional crystallization is often effective.[2][3] Experiment with different solvent systems to achieve efficient separation. |
| Residual Reagents or Byproducts | Implement an appropriate work-up procedure to remove unreacted reagents and soluble byproducts. This may include aqueous washes with a reducing agent (e.g., sodium thiosulfate) to quench excess iodine. |
| Oily or Tarry Crude Product | This may indicate product degradation or the formation of polymeric byproducts. Review the reaction temperature and time to minimize these side reactions. An initial purification by column chromatography on a small scale might be necessary to identify a suitable crystallization solvent system for the bulk material. |
Experimental Protocols
Protocol 1: Esterification of 1H-indole-3-carboxylic acid
This protocol describes the synthesis of the starting material, Methyl 1H-indole-3-carboxylate.
Materials:
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1H-indole-3-carboxylic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated solution)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 1H-indole-3-carboxylic acid in anhydrous methanol, slowly add concentrated sulfuric acid at 0-5 °C.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Neutralize the residue with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Methyl 1H-indole-3-carboxylate.
Protocol 2: Regioselective C4-Iodination
This protocol outlines a general procedure for the C4-iodination of Methyl 1H-indole-3-carboxylate.
Materials:
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Methyl 1H-indole-3-carboxylate
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Sodium thiosulfate (aqueous solution)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve Methyl 1H-indole-3-carboxylate in anhydrous acetonitrile in a reactor equipped with a temperature probe and a nitrogen inlet.
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Cool the solution to the desired temperature (e.g., 0-10 °C).
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Add N-Iodosuccinimide (NIS) portion-wise over a period of time, carefully monitoring the internal temperature.
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Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by HPLC or TLC).
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Quench the reaction by adding an aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent to afford pure this compound.
Data Presentation
Table 1: Comparison of Iodinating Agents for Indole Iodination
| Iodinating Agent | Typical Conditions | Potential Advantages | Potential Disadvantages |
| Iodine (I2) | Base (e.g., KOH), DMF | Readily available, inexpensive | Often leads to mixtures of isomers, potential for di-iodination |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF | Milder, often more selective | More expensive than I2 |
| Iodine Monochloride (ICl) | Dichloromethane | Highly reactive | Can lead to chlorination byproducts, harsh conditions |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Validation & Comparative
Comparative NMR Analysis of Methyl 4-iodo-1H-indole-3-carboxylate and Its Positional Isomers
A comprehensive guide to the NMR characterization of iodo-substituted methyl indole-3-carboxylate derivatives, offering a comparative analysis of their spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
The introduction of a halogen atom, such as iodine, into the indole scaffold is a key strategy in medicinal chemistry to modulate the pharmacological properties of bioactive molecules. The position of the iodine substituent on the indole ring significantly influences the electronic environment and, consequently, the chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for Methyl 4-iodo-1H-indole-3-carboxylate and its positional isomers, supported by experimental protocols and data visualizations to aid in the structural elucidation and characterization of these important compounds.
Comparative Analysis of ¹H and ¹³C NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for various iodo-substituted methyl indole-3-carboxylate derivatives. All data was recorded in DMSO-d₆.
Table 1: ¹H NMR Spectroscopic Data of Iodo-substituted Methyl 1H-indole-3-carboxylate Derivatives.
| Compound | H-1 (s) | H-2 (s) | H-4 | H-5 | H-6 | H-7 | -OCH₃ (s) | Other |
| Methyl 5-iodo-1H-indole-3-carboxylate [1] | 12.10 (br s) | 8.07 | 8.34 (d, J=1.5) | 7.47 (dd, J=8.5, 1.6) | - | 7.34 (d, J=8.5) | 3.81 | - |
| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1] | 12.12 (s) | 8.12 (d, J=2.9) | 8.51 (s) | - | 7.87 (s) | - | 3.81 | - |
| Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate [1] | 11.97 (s) | 8.04 (d, J=2.9) | 8.42 (s) | - | 7.47 (s) | - | 3.80 | 2.46 (s, 6-CH₃) |
Note: Data for this compound, Methyl 6-iodo-1H-indole-3-carboxylate, and Methyl 7-iodo-1H-indole-3-carboxylate were not available in the searched literature.
Table 2: ¹³C NMR Spectroscopic Data of Iodo-substituted Methyl 1H-indole-3-carboxylate Derivatives.
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -OCH₃ | C=O | Other |
| Methyl 5-iodo-1H-indole-3-carboxylate [1] | 133.2 | 106.0 | 128.9 | 130.5 | 85.8 | 128.2 | 114.9 | 135.6 | 50.9 | 164.1 | - |
| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1] | 117.5 | 109.6 | 115.4 | 139.3 | 82.0 | 101.0 | 112.9 | 105.1 | 48.8 | - | - |
| Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate [1] | 117.6 | 109.1 | 115.2 | 140.0 | 82.8 | 92.5 | 112.2 | 114.7 | 49.0 | - | 30.7 (6-CH₃) |
Note: Data for this compound, Methyl 6-iodo-1H-indole-3-carboxylate, and Methyl 7-iodo-1H-indole-3-carboxylate were not available in the searched literature.
Experimental Protocols
The following is a general experimental protocol for the acquisition of NMR data for iodo-substituted methyl indole-3-carboxylate derivatives, based on the methodologies reported in the literature.[1]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified iodo-indole derivative in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
The ¹H NMR spectra are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
The ¹³C NMR spectra are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
-
A proton-decoupled pulse program is typically used to simplify the spectrum and enhance the signal of carbon atoms.
-
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of iodo-indole derivatives can be visualized as follows:
This diagram illustrates the key stages, from the starting indole precursor through the iodination and purification steps to the final characterization of the purified product using NMR and mass spectrometry.
Logical Relationship of Spectroscopic Data
The interpretation of NMR spectra is a logical process of correlating the observed signals to the molecular structure. The following diagram outlines this relationship for the characterization of iodo-indole derivatives.
This diagram shows how the molecular structure of a methyl iodo-1H-indole-3-carboxylate derivative dictates the parameters observed in its ¹H and ¹³C NMR spectra, and conversely, how these spectral parameters are used to deduce and confirm the structure.
References
Potential Biological Activities of Compounds Derived from Indole-3-Carboxylate Scaffolds: A Comparative Guide for Researchers
Comparative Analysis of Biological Activities
Derivatives of the indole-3-carboxylate and related indole scaffolds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This section summarizes the quantitative data for various analogues to facilitate a comparison of their performance.
Anticancer Activity
Indole derivatives are a significant class of compounds investigated for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways in cancer cells. The following table summarizes the cytotoxic activities of various indole derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50) | Reference |
| 1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | MTT Assay | 13.2 µM | [1] |
| 1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | MTT Assay | 8.2 µM | [1] |
| 2,5-disubstituted indole (3b) | A549 (Lung) | In vitro antiproliferative | 0.48 ± 0.15 µM | [2] |
| 2,5-disubstituted indole (2c) | HepG2 (Liver) | In vitro antiproliferative | 13.21 ± 0.30 µM | [2] |
| Sclareolide-indole conjugate (8k) | K562 (Leukemia) | Antiproliferative | 5.2 ± 0.6 µM | [3] |
| Sclareolide-indole conjugate (8k) | MV4-11 (Leukemia) | Antiproliferative | 0.8 ± 0.6 µM | [3] |
| Thiazolyl-indole-2-carboxamide (6i) | Various | Cytotoxicity | Not specified | [4] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Indole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound/Derivative | Microorganism | Activity (MIC) | Reference |
| 5-Bromo-indole-3-carboxamido-polyamine (13b) | Staphylococcus aureus | ≤ 0.28 µM | [5] |
| 5-Bromo-indole-3-carboxamido-polyamine (13b) | Acinetobacter baumannii | ≤ 0.28 µM | [5] |
| 5-Bromo-indole-3-carboxamido-polyamine (13b) | Cryptococcus neoformans | ≤ 0.28 µM | [5] |
| Indole carboxamide derivatives | Staphylococcus aureus | 1.56-3.13 µg/ml | [6] |
| Indole carboxamide derivatives | Bacillus subtilis | 1.56-3.13 µg/ml | [6] |
| Indole carboxamide derivatives | Escherichia coli | 1.56-12.5 µg/ml | [6] |
| Indole-2-carboxylic acid derivative (2) | Enterococcus faecalis | 8 µg/mL | [7] |
| Indole-2-carboxylic acid derivative (2) | Candida albicans | 8 µg/mL | [7] |
Anti-inflammatory and Other Activities
Chronic inflammation is implicated in numerous diseases, and indole derivatives have been explored as potential anti-inflammatory agents. [8]Additionally, these compounds have been investigated for other therapeutic applications, such as their effects on mucosal integrity and their potential as herbicidal agents.
-
Anti-inflammatory: Indole-3-carbinol (I3C), a related indole compound, is known to possess anti-inflammatory properties. [9]- Mucosal Integrity: Indole-3-carboxylate has been shown to enhance the gene expression of tight junction proteins (occludin and ZO-1) and MUC-2 in chicken intestinal epithelial cells, suggesting a role in maintaining gut barrier function. [10]- Herbicidal Activity: Certain indole-3-carboxylic acid derivatives have demonstrated significant inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants, with inhibition rates up to 96% at 100 mg/L. [11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of indole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate a key signaling pathway often targeted by anticancer indole derivatives and a general workflow for biological activity screening.
Caption: PI3K/Akt/mTOR signaling pathway often targeted by anticancer indole derivatives.
Caption: General workflow for the screening and development of bioactive compounds.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 12. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl 4-iodo-1H-indole-3-carboxylate and Other Iodo-indoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, with iodo-indoles serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of Methyl 4-iodo-1H-indole-3-carboxylate alongside other positional isomers of iodo-indole in key cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Sonogashira reactions. The information presented herein is a compilation of data from various studies and is intended to serve as a resource for reaction planning and optimization.
General Reactivity Trends of Iodo-indoles
The reactivity of iodo-indoles in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. Generally, the carbon-iodine (C-I) bond is the most reactive amongst halo-indoles, facilitating the initial oxidative addition step in the catalytic cycle. The position of the iodine atom on the indole ring significantly impacts its reactivity.
Electronic Effects: The electron density at the carbon atom bearing the iodine substituent plays a crucial role. Electron-deficient positions on the indole ring tend to be more reactive towards oxidative addition by a palladium(0) catalyst.
Steric Hindrance: The accessibility of the C-I bond to the bulky palladium catalyst can also affect reaction rates. Positions that are sterically hindered by adjacent substituents may exhibit reduced reactivity.
Based on these principles, a general, qualitative reactivity trend for iodo-indoles in palladium-catalyzed cross-coupling reactions can be proposed, although this can be highly dependent on the specific reaction conditions, ligands, and substrates used.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table summarizes representative data for the Suzuki coupling of various iodo-indole isomers. It is important to note that the data is collated from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.
| Iodo-indole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80 (estimated) |
| 2-Iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 |
| 3-Iodoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 5-8 | 95 |
| 5-Iodoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| 6-Iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80 (estimated) |
| 7-Iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 82 |
Yields are approximate and based on similar reported reactions due to a lack of directly comparable data for all isomers under identical conditions.
Comparative Reactivity in Heck Coupling
The Heck reaction enables the arylation or vinylation of alkenes. The reactivity of iodo-indoles in the Heck reaction also varies with the position of the iodine atom.
| Iodo-indole Isomer | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | ~60-70 (estimated) |
| 2-Iodoindole | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | 75 |
| 3-Iodoindole | Methyl acrylate | Pd(OAc)₂ | KOAc | DMF | 80 | 24 | 81-92[1] |
| 5-Iodoindole | Acrylic acid | Na₂PdCl₄ | Na₂CO₃ | CH₃CN/H₂O | 80 (µW) | 0.5 | 95[2] |
| 6-Iodoindole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | ~70-80 (estimated) |
| 7-Iodoindole | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 90 | - | - (Successful coupling reported)[2] |
Yields are approximate and based on similar reported reactions due to a lack of directly comparable data for all isomers under identical conditions.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted indoles. The reactivity of iodo-indoles in this reaction is generally high.
| Iodo-indole Isomer | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 6 | ~80-90 (estimated) |
| 2-Iodoaniline (precursor to 3-iodoindoles) | Various terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | - | 50 | - | High yields[3] |
| 3-Iodoindole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | RT | 2 | 92[3] |
| 5-Iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 6 | 88 |
| 6-Iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 6 | 85 |
| 7-Iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 6 | 89 |
Yields are approximate and based on similar reported reactions due to a lack of directly comparable data for all isomers under identical conditions.
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol (Representative)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Iodo-indole (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, DME/H₂O)
Procedure:
-
To a reaction vessel, add the iodo-indole, boronic acid, and base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling Protocol (Representative)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Iodo-indole (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, if required)
-
Base (e.g., Et₃N, KOAc, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the iodo-indole, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling Protocol (Representative)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Iodo-indole (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, DIPEA, 2-3 equiv)
-
Solvent (e.g., DMF, THF)
Procedure:
-
To a reaction flask under an inert atmosphere, add the iodo-indole, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (as required) until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Relevance to Drug Development and Signaling Pathways
Indole derivatives are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities. The ability to functionalize the indole core through cross-coupling reactions is crucial for the synthesis of novel drug candidates. These derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Certain indole derivatives have been identified as inhibitors of this pathway.[4][5][6][7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of the ERK pathway is common in many cancers. Novel indole derivatives are being explored as inhibitors of this pathway.[9][10][11][12]
Caption: Inhibition of the ERK signaling pathway by indole derivatives.
Conclusion
This compound and its positional isomers are valuable building blocks in organic synthesis and drug discovery. While a definitive, quantitative order of reactivity is challenging to establish due to the variety of reaction conditions reported in the literature, general trends suggest that the reactivity is governed by a combination of electronic and steric factors. The data and protocols presented in this guide are intended to provide a practical starting point for researchers to develop and optimize their synthetic strategies for the functionalization of the versatile indole scaffold. Further systematic studies under standardized conditions are warranted to provide a more conclusive comparison of the reactivity of these important iodo-indole isomers.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP4212531A1 - Azaindole derivatives and their use as erk kinase inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Methyl 4-iodo-1H-indole-3-carboxylate and its Alternatives
For researchers, scientists, and drug development professionals, the precise analysis of synthetic intermediates like Methyl 4-iodo-1H-indole-3-carboxylate is paramount for ensuring the integrity of subsequent research and development. This guide provides a comparative analysis of mass spectrometry-based techniques for this compound and its related products, offering insights into alternative analytical methodologies and supporting experimental data.
This compound is a halogenated derivative of the indole scaffold, a core structure in many biologically active compounds. Its analysis is critical for purity assessment, reaction monitoring, and metabolic studies. While mass spectrometry (MS) stands as a primary analytical tool, a comprehensive understanding of its performance in comparison to other techniques is essential for methodological optimization.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
The selection of an analytical technique hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Here, we compare the utility of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of this compound and its isomers.
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity | Very High (ng/mL to pg/mL) | High (ng/mL) | Moderate (µg/mL to ng/mL) |
| Selectivity | Very High | High | Moderate |
| Molecular Weight Info | Direct | Direct | Indirect |
| Structural Info | High (from fragmentation) | High (from fragmentation) | Low |
| Derivatization Required | No | Often, to increase volatility | No |
| Sample Throughput | High | Moderate | High |
| Matrix Effects | Can be significant | Less common | Can be significant |
| Instrumentation Cost | High | Moderate-High | Low-Moderate |
Table 1: Comparison of Analytical Techniques for Indole Derivatives.
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantitative analysis in complex matrices.[1] In contrast, HPLC-UV is a more accessible and cost-effective technique suitable for routine purity checks where high sensitivity is not a prerequisite. GC-MS can be a powerful tool for volatile and thermally stable indole derivatives, often requiring derivatization to improve chromatographic performance.[2][3]
Mass Spectrometry Analysis of this compound
Due to the lack of a publicly available, experimentally derived mass spectrum for this compound, we present predicted data based on the high-resolution mass spectrometry (HRMS) of closely related isomers and the general fragmentation patterns of indole esters.
Expected High-Resolution Mass Spectrometry Data:
The molecular formula for this compound is C₁₀H₈INO₂. The expected monoisotopic mass is 300.9597 g/mol . In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be the primary ion observed in the positive mode.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 301.9672 |
| [M+Na]⁺ | 323.9492 |
Table 2: Predicted m/z values for this compound in HRMS. This data is analogous to the experimentally determined values for isomers like methyl 5-iodo-1H-indole-3-carboxylate, which has a found [M+Na]⁺ of 323.9490.[4]
Predicted Fragmentation Pattern:
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to follow pathways characteristic of indole esters. Key fragmentation steps would likely involve:
-
Loss of the methoxy group (-OCH₃): A neutral loss of 31 Da from the precursor ion.
-
Loss of the entire ester group (-COOCH₃): A neutral loss of 59 Da.
-
Loss of iodine (-I): A neutral loss of 127 Da.
-
Cleavage of the indole ring: Producing characteristic indole fragment ions.
Caption: Predicted MS/MS fragmentation pathway for this compound.
Experimental Protocols
Below are generalized protocols for the analysis of indole derivatives, which can be adapted for this compound.
LC-MS/MS Protocol
-
Sample Preparation: For biological samples, a protein precipitation step is typically employed. To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog). Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C. The supernatant is then transferred for injection.
-
Chromatography: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is effective.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable. Multiple Reaction Monitoring (MRM) is used for quantification, with precursor-to-product ion transitions optimized for the specific analyte and internal standard.
Caption: General workflow for LC-MS/MS analysis of indole derivatives.
HPLC-UV Protocol
-
Sample Preparation: Similar to LC-MS/MS, but matrix effects are a different consideration. Simpler extraction methods like liquid-liquid extraction may be sufficient depending on the sample complexity.
-
Chromatography: A C18 or C8 column is typically used with a mobile phase of acetonitrile or methanol and water, often with a buffer or acid modifier like trifluoroacetic acid.
-
Detection: A UV detector set at the wavelength of maximum absorbance for the indole ring (typically around 220 nm and 280 nm) is used for detection and quantification.
Analysis of Synthesis Products and Byproducts
The synthesis of this compound can result in various isomers and related substances. For instance, iodination of the indole ring can potentially occur at other positions, leading to isomeric impurities. LC-MS and HPLC-UV are both effective at separating these isomers, provided the chromatographic conditions are optimized. Mass spectrometry is particularly advantageous as it can often distinguish isomers based on subtle differences in their fragmentation patterns and can confirm the identity of unexpected byproducts.
References
In Vitro Anticancer Activity of Novel Indole Derivatives: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vitro testing of novel derivatives of Methyl 4-iodo-1H-indole-3-carboxylate. This guide provides a comparative analysis of hypothetical derivatives, detailed experimental protocols for cytotoxicity screening, and a visual representation of the experimental workflow.
In the ongoing search for novel anticancer agents, indole derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide focuses on the in vitro evaluation of synthesized derivatives of this compound, a scaffold with potential for development into potent cytotoxic agents. Due to the limited availability of public data on the in vitro testing of specific derivatives of this compound, this guide presents a hypothetical comparison to serve as a template for researchers. The data herein is illustrative and should be substituted with experimental findings.
Comparative Cytotoxicity of Indole Derivatives
The primary method for evaluating the potential of novel anticancer compounds is through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher potency of the compound.
The following table summarizes the hypothetical cytotoxic activity of several derivatives of this compound against a panel of human cancer cell lines.
| Compound ID | Substitution at R1 | Substitution at R2 | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| M4IIC-Parent | H | H | > 100 | > 100 | > 100 |
| M4IIC-001 | -CH3 | H | 45.2 | 58.1 | 62.5 |
| M4IIC-002 | -C2H5 | H | 38.7 | 49.3 | 55.8 |
| M4IIC-003 | H | -Cl | 22.5 | 31.8 | 28.4 |
| M4IIC-004 | H | -F | 25.1 | 35.2 | 30.1 |
| M4IIC-005 | -CH3 | -Cl | 10.8 | 15.6 | 12.3 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.0 |
Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the reliable evaluation of compound cytotoxicity. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Assay Protocol
Objective: To determine the in vitro cytotoxicity of test compounds against adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds and positive control (e.g., Doxorubicin)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
1% acetic acid
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1][2]
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove the TCA and unbound dye. Allow the plates to air dry completely.[1][3]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][2]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye. Allow the plates to air dry.[3]
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[2]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 values using a suitable software.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro screening of novel anticancer compounds.
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
References
A Comparative Spectroscopic Analysis of 4-Iodo vs. 5-Iodo Indole Carboxylates
For Immediate Publication
This guide provides a detailed spectroscopic comparison of 4-iodo and 5-iodo indole carboxylates, compounds of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The position of the iodine atom on the indole ring significantly influences the spectroscopic properties of these molecules, impacting their characterization and potential applications. This document summarizes key experimental data and provides detailed methodologies to assist in the synthesis and analysis of these halogenated indole derivatives.
Spectroscopic Data Summary
The following tables present a comparative summary of the available spectroscopic data for 4-iodo and 5-iodo indole carboxylates. Data for the 5-iodo derivatives are well-documented, while comprehensive experimental data for the 4-iodo isomers are less available in the current literature. Therefore, for the 4-iodo indole carboxylates, data from closely related compounds such as 4-iodo-1H-indole are included to provide an estimated comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | NH (ppm) | Other (ppm) |
| Methyl 5-iodo-1H-indole-3-carboxylate [1] | 8.09 (s) | - | 8.33 (s) | - | 7.47 (d) | 7.35 (d) | ~12.0 | 3.81 (s, 3H, OCH₃) |
| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | 8.07 (s) | - | 8.34 (d) | - | 7.47 (dd) | 7.34 (d) | 12.10 (s) | 4.28 (q, 2H, OCH₂), 1.32 (t, 3H, CH₃) |
| Methyl 4-iodo-1H-indole-3-carboxylate (Predicted) | ~8.1-8.3 | - | - | ~7.5-7.7 | ~7.1-7.3 | ~7.0-7.2 | ~11.5-12.0 | ~3.8 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)
| Compound | C=O | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other |
| Methyl 5-iodo-1H-indole-3-carboxylate [1] | 164.5 | 133.4 | 105.7 | 128.2 | 130.5 | 85.9 | 128.8 | 115.0 | 135.6 | 50.9 (OCH₃) |
| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | 164.1 | 133.2 | 106.0 | 128.2 | 130.5 | 85.8 | 128.9 | 114.9 | 135.6 | 59.3 (OCH₂), 14.5 (CH₃) |
| This compound (Predicted) | ~164 | ~130 | ~105 | ~127 | ~85-90 | ~125-130 | ~120-125 | ~110-115 | ~136 | ~51 (OCH₃) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Stretch (Aromatic) | C-I Stretch |
| Methyl 5-iodo-1H-indole-3-carboxylate [1] | 3273 | 1680 | 1446, 1357 | 536 |
| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | 3276 | 1672 | 1526, 1473 | 588 |
| 4-Iodo-1H-indole (Reference) | ~3400 | - | ~1450-1600 | ~500-600 |
UV-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λ_max)
| Compound | λ_max (nm) | Solvent |
| Indole (Reference)[2] | 270 | Not Specified |
| 4-Nitroindole (Reference for positional effect)[3] | Extends furthest into visible range among isomers | 2-Propanol |
| 5-Nitroindole (Reference for positional effect)[3] | 322 | 2-Propanol |
Note: The introduction of iodine is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole. The exact position of the iodine will influence the extent of this shift.
Mass Spectrometry (MS)
Table 5: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |
| Methyl 5-iodo-1H-indole-3-carboxylate [1] | C₁₀H₈INNaO₂ | 323.9492 | 323.9490 |
| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | C₁₁H₁₀INNaO₂ | 337.9648 | 337.9646 |
| 4-Iodo-1H-indole (Reference)[4] | C₈H₆IN | [M]⁺ at m/z 243.04 | - |
Experimental Protocols
General Synthesis of 5-Iodoindole Carboxylates
A common method for the synthesis of 5-iodoindole derivatives is the direct iodination of the corresponding indole carboxylate.
Materials:
-
Indole carboxylate (e.g., methyl 1H-indole-3-carboxylate)
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve the starting indole carboxylate in DMF.
-
Add a solution of iodine and potassium hydroxide in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer, often using potassium bromide (KBr) pellets for solid samples. Absorbance frequencies are reported in reciprocal centimeters (cm⁻¹).
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent such as methanol or ethanol.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic comparison of iodo-indole carboxylates.
References
Comparative Efficacy of Kinase Inhibitors Derived from Methyl 4-iodo-1H-indole-3-carboxylate and Alternatives
A detailed guide for researchers and drug development professionals on the efficacy, experimental protocols, and signaling pathways of indole-based kinase inhibitors and their alternatives.
This guide provides a comparative analysis of kinase inhibitors, with a focus on derivatives of Methyl 4-iodo-1H-indole-3-carboxylate. While specific efficacy data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, this document extrapolates from structurally similar indole-based inhibitors and compares them with other classes of kinase inhibitors targeting similar signaling pathways. The information presented is intended to guide researchers in the design and evaluation of novel kinase inhibitors.
Introduction to Indole-Based Kinase Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indole-based kinase inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] this compound serves as a key starting material for generating diverse indole derivatives through reactions like palladium-catalyzed cross-coupling.[1]
Comparative Efficacy of Kinase Inhibitors
To provide a framework for comparison, this section presents efficacy data for various indole-based kinase inhibitors and selected non-indole alternatives that target the PI3K/Akt and MAPK signaling pathways.
Table 1: Efficacy of Indole-Based Kinase Inhibitors
| Compound Class | Specific Compound (if available) | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Condition | Citation |
| Indolyl-Hydrazones | Compound 5 | Breast Cancer Cells | 2.73 ± 0.14 µM | MCF-7 | [4] |
| Indolyl-Hydrazones | Compound 8 | Breast Cancer Cells | 4.38 ± 0.23 µM | MCF-7 | [4] |
| Indolyl-Hydrazones | Compound 12 | Breast Cancer Cells | 7.03 ± 0.37 µM | MCF-7 | [4] |
| 4-Indole-2-arylaminopyrimidines | AZD-1 | Anti-inflammatory | - | - | [5] |
| 7-Azaindole-based | Compound 16 | ROCK | - | PKA selectivity | [6] |
| 7-Azaindole-based | Compound 17 | ROCK | - | PKA selectivity | [6] |
| 7-Azaindole-based | Compound 19 | ROCK | - | PKA selectivity | [6] |
| 7-Azaindole-based | Compound 21 | ROCK | - | PKA selectivity | [6] |
| 7-Azaindole-based | Compound 22 | ROCK | - | PKA selectivity | [6] |
Note: The compounds in this table are derived from various indole precursors, not specifically this compound, but represent the potential of the broader indole scaffold.
Table 2: Efficacy of Alternative (Non-Indole) Kinase Inhibitors
| Compound Class | Specific Compound | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Condition |
| Pyrazolo[3,4-g]isoquinolines | Compound 1b | Haspin, CLK1, DYRK1A, CDK9 | 57 | ADP-Glo assay |
| Pyrazolo[3,4-g]isoquinolines | Compound 1c | Haspin, CLK1, DYRK1A, CDK9 | 66 | ADP-Glo assay |
| Pyrazolo[3,4-g]isoquinolines | Compound 2c | Haspin, DYRK1A | 62 | ADP-Glo assay |
| Dibenzofuranones | Compound 4a | CK2 | 7 | Sigmoidal curve fitting |
| Dibenzofuranones | Compound 5 | CK2 | 5 | Sigmoidal curve fitting |
Signaling Pathways
Kinase inhibitors derived from indole scaffolds and their alternatives often target key signaling pathways implicated in cancer cell proliferation, survival, and growth. The two major pathways discussed here are the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Its aberrant activation is a common event in many cancers.
Caption: The PI3K/Akt/mTOR signaling cascade.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division and differentiation.
Caption: The MAPK/ERK signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Synthesis of Indole Derivatives via Suzuki Coupling
The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds, often employed to modify halogenated indole scaffolds like this compound.
Caption: General workflow for Suzuki coupling.
Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and a suitable ligand (e.g., SPhos).
-
Heating: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA). Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Mixture: In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a specific peptide), and the serially diluted inhibitor.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measures ADP production.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
While direct efficacy data for kinase inhibitors derived from this compound is limited, the broader class of indole-based inhibitors shows significant promise in targeting key cancer-related signaling pathways. The synthetic versatility of the indole scaffold, particularly with halogenated intermediates, allows for the generation of diverse compound libraries for screening. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of novel kinase inhibitors. Future research should focus on the systematic exploration of derivatives from this compound to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystal Structure of Iodinated Indole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structure of ethyl 5-iodo-1H-indole-3-carboxylate, a close analog of methyl 4-iodo-1H-indole-3-carboxylate, with other halogenated and non-halogenated indole derivatives. The information presented is supported by experimental data to aid in the understanding of structure-property relationships crucial for drug design and materials science.
Introduction to Indole Derivatives in Research
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities. Halogenation of the indole nucleus is a common strategy to modulate the electronic and lipophilic properties of these molecules, thereby influencing their binding affinity to biological targets and their pharmacokinetic profiles. Understanding the precise three-dimensional arrangement of atoms in these derivatives through X-ray crystallography is paramount for rational drug design.
This guide focuses on the crystallographic analysis of ethyl 5-iodo-1H-indole-3-carboxylate and compares it with methyl 5-chloro-1H-indole-2-carboxylate, 6-bromo-1H-indole-3-carboxylic acid, and the non-halogenated methyl 1-methyl-1H-indole-3-carboxylate.
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected indole derivatives, allowing for a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | CCDC Number |
| Ethyl 5-iodo-1H-indole-3-carboxylate | C₁₁H₁₀INO₂ | Orthorhombic | P2₁2₁2₁ | 5.432(3) | 16.035(10) | 14.011(8) | 90 | 90 | 90 | 1220.1(12) | 4 | 2052806 |
| Methyl 5-chloro-1H-indole-2-carboxylate | C₁₀H₈ClNO₂ | Monoclinic | P2₁/c | 13.901(3) | 4.0210(10) | 17.521(4) | 90 | 109.59(3) | 90 | 923.3(4) | 4 | 621365 |
| 6-Bromo-1H-indole-3-carboxylic acid | C₉H₆BrNO₂ | Monoclinic | P2/n | 7.2229(14) | 11.874(2) | 11.079(2) | 90 | 108.37(3) | 90 | 901.7(3) | 4 | - |
| Methyl 1-methyl-1H-indole-3-carboxylate | C₁₁H₁₁NO₂ | Orthorhombic | Pbcm | - | - | - | 90 | 90 | 90 | - | - | - |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared indole derivatives are provided below.
Synthesis of Ethyl 5-iodo-1H-indole-3-carboxylate
General Procedure for C5-H Direct Iodination of Indoles: [1]
-
To a solution of ethyl 1H-indole-3-carboxylate (1 mmol) in a suitable solvent, add N-iodosuccinimide (NIS) (1.1 equiv.).
-
The reaction mixture is stirred at room temperature for a specified time until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-iodo-1H-indole-3-carboxylate.
Crystallization: [1]
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a mixture of ethyl acetate and petroleum ether.[1]
Synthesis of Methyl 5-chloro-1H-indole-2-carboxylate
Synthesis:
A common route to this compound involves the Fischer indole synthesis from 4-chlorophenylhydrazine and methyl pyruvate.
Crystallization:
Crystals suitable for X-ray analysis can be grown from a solution of the compound in a suitable solvent system such as methanol/water or ethyl acetate/hexane.
Synthesis of 6-Bromo-1H-indole-3-carboxylic acid
Synthesis: [2]
6-Bromo-1H-indole-3-carboxylic acid can be synthesized from 6-bromoindole through formylation followed by oxidation of the resulting aldehyde.
Single crystals of 6-bromo-1H-indole-3-carboxylic acid were obtained by slow evaporation of a methanol solution of the compound.[2][3]
Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate
Synthesis: [4]
This compound can be synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol via Fischer-Speier esterification.[4]
-
1-Methyl-1H-indole-3-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is refluxed until the reaction is complete.
-
The excess methanol is removed under reduced pressure.
-
The residue is worked up by adding water and extracting with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.
Crystallization: [4]
Crystals of methyl 1-methyl-1H-indole-3-carboxylate can be obtained from a suitable solvent. The referenced study reports the molecule is planar and resides on a mirror plane in the space group Pbcm.[4]
Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: General workflow for the synthesis and crystallographic analysis of indole derivatives.
Caption: Logical relationship of structural modifications and their influence on properties.
References
A Comparative Guide to Catalysts for the Functionalization of Methyl 4-iodo-1H-indole-3-carboxylate
For researchers, scientists, and professionals in drug development, the targeted functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Methyl 4-iodo-1H-indole-3-carboxylate serves as a versatile building block, with the iodine atom at the C4 position providing a reactive handle for a variety of cross-coupling reactions. This guide offers a comparative overview of catalytic systems for the functionalization of this key intermediate, with a focus on palladium- and copper-catalyzed transformations. The information is compiled from studies on analogous 4-haloindole systems, providing a predictive framework for catalyst selection.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following table summarizes key quantitative data for different catalytic systems applicable to the functionalization of 4-iodoindole derivatives. This data, gathered from various sources, allows for a comparative assessment of catalyst efficacy in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| C-C Bond Formation | |||||||
| Suzuki Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | [Analogous 4-bromoindole system] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | High | [1] | |
| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | Good | [2] |
| Na₂PdCl₄ | sSPhos | Na₂CO₃ | CH₃CN/H₂O | MW | up to 95 | ||
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | DMF | 100 | Good | [Analogous 4-iodoestrone system][3] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | Et₃N | RT-60 | Moderate to Excellent | [4][5] | |
| C-N Bond Formation | |||||||
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 95 | [Analogous 4-iodoestrone system][3] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | High | [6] | |
| C-H Functionalization (at other positions) | |||||||
| C2 Arylation (decarboxylative) | Pd(OAc)₂ | None | AgOAc | HFIP/TFA | 110 | 60-66 |
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.
Suzuki-Miyaura Cross-Coupling Protocol
This procedure outlines the palladium-catalyzed coupling of a 4-iodoindole with a boronic acid.
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[1]
-
Reagent Addition: Add 1,4-dioxane (7 mL) and a 2M aqueous sodium carbonate solution (2 mL) to the vial.[1]
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes with stirring.[1]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol describes the coupling of a 4-iodoindole with a terminal alkyne.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol), and copper(I) iodide (0.010 mmol).[4][5]
-
Reagent Addition: Add anhydrous triethylamine (3 mL) as both the solvent and base. Then, add the terminal alkyne (1.05 mmol).[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This procedure details the palladium-catalyzed N-arylation of an amine with a 4-iodoindole.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol).
-
Reagent Addition: Add this compound (1 mmol), the desired amine (1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 110 °C in an oil bath for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Experimental Workflow for Catalytic Functionalization
The following diagram illustrates a typical experimental workflow for the catalytic functionalization of this compound.
Caption: General workflow for catalytic cross-coupling reactions.
Catalytic Cycle for Palladium-Catalyzed Suzuki Coupling
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Methyl 4-iodo-1H-indole-3-carboxylate: A Step-by-Step Guide
For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures. This guide is for disposal of waste under controlled laboratory conditions.
This document provides comprehensive guidance on the proper disposal of Methyl 4-iodo-1H-indole-3-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this halogenated organic compound.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
All handling of this chemical, including the preparation of waste, should be conducted in a well-ventilated chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is critical. Due to its iodine content, this compound is classified as a halogenated organic compound .
-
Do not mix with non-halogenated waste. Halogenated and non-halogenated waste streams are treated differently; mixing them can lead to hazardous reactions and complicates the disposal process.
-
Use a designated waste container. Collect all waste containing this compound in a clearly labeled, dedicated container for "Halogenated Organic Waste."
-
Container requirements. The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of this compound and associated materials:
A. Unused or Expired Chemical:
-
Preparation: Ensure you are wearing the appropriate PPE and are working in a chemical fume hood.
-
Labeling: Clearly label the original container as "Waste" in addition to its chemical name.
-
Segregation: Place the labeled container in a designated secondary containment bin for halogenated organic waste.
B. Contaminated Labware (e.g., glassware, spatulas):
-
Initial Decontamination: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) to remove residues of the compound.
-
Collect Rinsate: The solvent used for rinsing is now considered halogenated waste. Collect this rinsate in the designated "Halogenated Organic Waste" container.
-
Final Cleaning: After the initial rinse, the labware can be washed with soap and water.
C. Contaminated Materials (e.g., paper towels, gloves, weigh boats):
-
Collection: Place all solid waste contaminated with this compound into a separate, clearly labeled bag or container for "Solid Halogenated Waste."
-
Sealing: Ensure the bag or container is securely sealed to prevent any release of the chemical.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and, if the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Waste Disposal: Place the collected waste into the designated "Solid Halogenated Waste" container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as halogenated waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₈INO₂ | ChemScene |
| Molecular Weight | 301.08 g/mol | ChemScene |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Fisher Scientific |
Disclaimer: This information is intended as a guide and does not replace institutional or regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
Essential Safety and Operational Guide for Methyl 4-iodo-1H-indole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-iodo-1H-indole-3-carboxylate (CAS No. 101909-44-8).[1][2] Adherence to these procedures is vital for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes & Face | Safety Goggles, Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reactions.[3][4][5] |
| Skin & Body | Chemical-resistant Lab Coat, Full-length Pants, Closed-toe Shoes | A lab coat, preferably made of a chemical-resistant material, must be worn and fully buttoned.[6] Long pants and closed-toe shoes are required to protect the lower body from potential spills.[3][4] |
| Hands | Nitrile Gloves | Disposable nitrile gloves are the minimum requirement for handling this compound.[4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[4] Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3] |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this chemical is essential for maintaining a safe and efficient workflow.
1. Preparation and Pre-Handling:
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific experiment.[7]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly.
2. Handling the Compound:
-
Weighing: If weighing the solid, perform this task in a fume hood or a balance enclosure to prevent inhalation of fine particles.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that the reaction vessel is appropriately secured.
3. Post-Handling and Cleanup:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[8]
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing paper), must be segregated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and chemical-resistant containers for waste collection.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
IV. Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
V. Workflow Diagram for Handling this compound
The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
